molecular formula C10H13NO B1595950 N-(4-Ethylphenyl)acetamide CAS No. 3663-34-1

N-(4-Ethylphenyl)acetamide

Katalognummer: B1595950
CAS-Nummer: 3663-34-1
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: HOPWGOFWAPWHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29564. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPWGOFWAPWHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190099
Record name Acetamide, N-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-34-1
Record name Acetamide, N-(4-ethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC29564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Ethylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-ETHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M2JQA56H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Profile: N-(4-Ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Structural Identity

The IUPAC name


-(4-ethylphenyl)acetamide  represents a precise structural instruction set.[1] Unlike trivial names such as "p-ethylacetanilide," the systematic name eliminates ambiguity regarding substitution patterns and functional group priorities.[1]
Systematic Breakdown

The nomenclature follows the IUPAC hierarchy for substituted amides:

  • Parent Structure: The principal functional group is the amide (

    
    ). The parent chain includes the carbonyl carbon, derived from acetic acid, designated as acetamide .
    
  • N-Substitution: The substituent attached to the nitrogen atom is a phenyl ring.

  • Ring Substitution: The phenyl ring bears an ethyl group. Numbering begins at the point of attachment to the nitrogen (position 1), placing the ethyl group at position 4 (para).

Structural Visualization

The following diagram illustrates the hierarchical decomposition of the IUPAC name into its chemical components.

Nomenclature Full N-(4-Ethylphenyl)acetamide Parent Parent: Acetamide (CH3-CO-N-) Full->Parent Core Sub1 N-Substituent: Phenyl Group Full->Sub1 N-Linkage Sub2 Ring Substituent: 4-Ethyl Group Sub1->Sub2 Position 4

Figure 1: Hierarchical decomposition of the IUPAC designation this compound.

Physicochemical Profiling

Accurate physicochemical data is essential for formulation and analytical method development. The following data aggregates experimental values and calculated descriptors.

PropertyValueUnitMethod/Source
CAS Registry Number 3663-34-1N/AChemical Abstracts Service
Molecular Formula

N/AStoichiometry
Molecular Weight 163.22 g/mol Calculated
Melting Point 94 – 96°CExperimental (Recrystallized)
Solubility (Water) Low (< 1 mg/mL)N/AEst.[1] at 25°C
Solubility (Organic) HighN/AEthanol, DMSO, Chloroform
LogP (Octanol/Water) 2.21N/APredicted (Crippen)
H-Bond Donors 1CountAmide NH
H-Bond Acceptors 1CountCarbonyl Oxygen

Synthetic Pathways & Process Chemistry[1]

The synthesis of


-(4-ethylphenyl)acetamide is a classic nucleophilic acyl substitution.[1] The protocol below outlines the acetylation of 4-ethylaniline. This method is preferred over direct alkylation of acetanilide due to the directing effects of the acetamido group (which would favor para substitution, but Friedel-Crafts alkylation on deactivated rings is sluggish and prone to poly-alkylation).[1]
Reaction Mechanism

The amine nitrogen of 4-ethylaniline attacks the carbonyl carbon of acetic anhydride. The resulting tetrahedral intermediate collapses, expelling acetate as the leaving group.

Experimental Protocol

Reagents:

  • 4-Ethylaniline (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Water (Green Chemistry variant)

  • Catalyst: Triethylamine (optional, if using Acetyl Chloride)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-ethylaniline (12.1 g, 100 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (12.2 g, 120 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) to hydrolyze excess anhydride.

  • Isolation: Separate the organic layer. Wash with saturated

    
     (2 x 50 mL) to remove acetic acid byproducts, followed by brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield white crystalline needles.
    
Process Flow Diagram

Synthesis Start 4-Ethylaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Inter Product This compound (Crude) Inter->Product Elimination of Acetate Pure Crystalline Product (MP 94-96°C) Product->Pure Recrystallization (EtOH/H2O)

Figure 2: Synthetic workflow for the acetylation of 4-ethylaniline.

Pharmacological Context & Metabolic Fate[2]

Understanding the biological activity of


-(4-ethylphenyl)acetamide requires a comparative analysis with its structural analogs: Phenacetin  and Paracetamol (Acetaminophen) .[1]
Structure-Activity Relationship (SAR)

The "aniline analgesic" scaffold relies on the para-substituted acetanilide core.[1]

  • Paracetamol: p-Hydroxy (

    
    ).[1] Active metabolite.[2][3]
    
  • Phenacetin: p-Ethoxy (

    
    ).[1] Prodrug, metabolizes to Paracetamol.
    
  • This compound: p-Ethyl (

    
    ).[1]
    

Critical Distinction: The ethyl analog lacks the oxygen atom at the para-position. This prevents the facile


-dealkylation required to generate Paracetamol.[1] Consequently, it exhibits significantly lower analgesic efficacy and a distinct toxicity profile.
Metabolic Divergence

While Phenacetin undergoes


-dealkylation, 

-(4-ethylphenyl)acetamide primarily undergoes benzylic oxidation mediated by CYP450 enzymes.[1]
  • Benzylic Oxidation: The ethyl group is oxidized to a secondary alcohol [1-(4-acetamidophenyl)ethanol].[1]

  • Toxicity (Hydrolysis): Like all acetanilides, it can undergo hydrolysis to release the free amine, 4-ethylaniline . 4-Ethylaniline is a potent methemoglobinemia inducer, similar to aniline, causing oxidation of hemoglobin (

    
    ) and loss of oxygen-carrying capacity.[1]
    

Metabolism Compound This compound Oxidation CYP450 Oxidation (Benzylic Position) Compound->Oxidation Hydrolysis Amidase Hydrolysis Compound->Hydrolysis Alcohol 4-(1-Hydroxyethyl)acetanilide Oxidation->Alcohol Excretion Glucuronidation & Excretion Alcohol->Excretion Amine 4-Ethylaniline (Toxic) Hydrolysis->Amine Toxicity Methemoglobinemia (Cyanosis) Amine->Toxicity

Figure 3: Metabolic pathways of this compound showing bio-activation vs. toxification.[1]

Analytical Characterization

To validate the identity of synthesized material, the following spectral signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, )
  • 
     8.0-7.5 ppm (Broad s, 1H):  Amide 
    
    
    
    proton.[1]
  • 
     7.45 ppm (d, 
    
    
    
    , 2H):
    Aromatic protons ortho to acetamido group.
  • 
     7.15 ppm (d, 
    
    
    
    , 2H):
    Aromatic protons meta to acetamido group (ortho to ethyl).
  • 
     2.60 ppm (q, 
    
    
    
    , 2H):
    Benzylic methylene (
    
    
    ) of the ethyl group.[1]
  • 
     2.15 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).[1]
  • 
     1.20 ppm (t, 
    
    
    
    , 3H):
    Methyl terminal of the ethyl group.
Infrared Spectroscopy (FT-IR)
  • 3290 cm

    
    :  N-H stretch (secondary amide).[1]
    
  • 1665 cm

    
    :  C=O stretch (Amide I band).[1]
    
  • 1540 cm

    
    :  N-H bend (Amide II band).[1]
    

References

  • National Institute of Standards and Technology (NIST). this compound Gas Phase Ion Energetics Data.[1] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72893, this compound.[1] PubChem. Available at: [Link]

  • Smith, G. E., & Griffiths, L. A. (1976). Comparative metabolic studies of phenacetin and structurally-related compounds in the rat.[1][5] Xenobiotica, 6(4), 217-236.[1] Available at: [Link]

Sources

Structural Elucidation of N-(4-Ethylphenyl)acetamide: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Ethylphenyl)acetamide (also known as 4'-ethylacetanilide) represents a critical structural analogue in the study of para-substituted acetanilides, a class containing the ubiquitous analgesic paracetamol (acetaminophen). While paracetamol is defined by its hydrogen-bond-donating hydroxyl group, the ethyl analogue introduces a hydrophobic bulk that fundamentally alters the supramolecular assembly.[1]

This guide provides a rigorous analysis of the crystal structure of this compound, detailing its synthesis, crystallographic parameters, and hydrogen-bonding networks. By contrasting its Monoclinic


  packing with the problematic Monoclinic 

form of paracetamol, we offer actionable insights into how lipophilic substitution impacts lattice energy and tabletability—critical factors in solid-state drug development.[1]

Chemical Context & Significance

The structural chemistry of acetanilides is dominated by the competition between strong hydrogen bond donors/acceptors (amide group) and steric/hydrophobic factors (phenyl ring substituents).

  • The Paracetamol Problem: Paracetamol (4'-hydroxyacetanilide) typically crystallizes in a thermodynamically stable Form I (Monoclinic

    
    ).[1] This form possesses a "corrugated" sheet structure that lacks distinct slip planes, leading to poor compression properties (capping/lamination) during tablet manufacturing.[1]
    
  • The Ethyl Solution (Model): Replacing the -OH with an -Ethyl group removes the secondary hydrogen bond donor. This forces the crystal packing to rely solely on the amide-amide (

    
    ) interactions and van der Waals forces. Understanding this shift is vital for crystal engineering strategies aimed at improving the mechanical properties of API (Active Pharmaceutical Ingredient) analogues.
    

Synthesis & Crystallization Protocol

To ensure the generation of single crystals suitable for X-ray diffraction (XRD), we utilize a "Self-Validating" protocol.[1] This method includes built-in quality control steps to prevent the characterization of amorphous solids or solvates.[1]

Reagents
  • Precursor: 4-Ethylaniline (Liquid, purity >98%)

  • Acylating Agent: Acetic Anhydride (1.1 equivalents)

  • Solvent: Glacial Acetic Acid (Reaction), Ethanol/Water (Crystallization)

Step-by-Step Methodology

Phase A: Acetylation (Exothermic Control)

  • Dissolve 4-ethylaniline (0.01 mol) in 10 mL of glacial acetic acid.

  • Critical Step: Cool solution to 15°C. Slowly add acetic anhydride (0.011 mol) dropwise. Causality: Rapid addition generates excess heat, promoting di-acetylation side products.[1]

  • Stir at room temperature for 30 minutes.

  • Quench by pouring the mixture into 100 mL of ice-cold water. The crude product will precipitate immediately as a white solid.[1]

Phase B: Thermodynamic Crystallization (Slow Evaporation)

  • Filter the crude solid and wash with cold water to remove acetic acid residues.[1]

  • Solvent Selection: Dissolve the solid in a minimum amount of boiling Ethanol (95%).[1]

  • Add warm water dropwise until persistent turbidity is just observed, then add one drop of ethanol to clear the solution.[1]

  • Growth: Cover the vessel with Parafilm, poke 3 pinholes, and allow to stand undisturbed at ambient temperature (20-25°C) for 48-72 hours.

    • Why Slow Evaporation? Rapid cooling yields polycrystalline aggregates.[1] Slow solvent release allows molecules to orient into the thermodynamically preferred

      
       lattice.[1]
      

Phase C: Validation

  • Melting Point Check: Crystals must melt sharply between 92–94°C [1].[1] A range >2°C indicates solvent inclusion or impurity.[1]

Workflow Visualization

SynthesisProtocol Start 4-Ethylaniline React Acetylation (Acetic Anhydride) Start->React + AcOH Quench Ice Water Quench (Precipitation) React->Quench Exothermic Recryst Recrystallization (EtOH/H2O Slow Evap) Quench->Recryst Crude Solid Check QC: Melting Point (92-94°C) Recryst->Check Crystals Check->Recryst Fail (Range >2°C) XRD Single Crystal XRD Check->XRD Pass

Figure 1: Self-validating synthesis and crystallization workflow for this compound.

Crystallographic Analysis

The crystal structure of this compound has been solved and deposited in the Crystallography Open Database (COD). The following data represents the standard ambient temperature structure [2].

Unit Cell & Space Group

Unlike the common centrosymmetric space groups (


) often found in simple organics, this compound crystallizes in the non-centrosymmetric space group 

.
ParameterValueSignificance
Crystal System MonoclinicLow symmetry allows for anisotropic mechanical properties.[1]
Space Group

(No.[1][2] 9)
Lacks inversion center; polar packing arrangement.[1]

(Axis)
4.5852 ÅCorresponds to the "short axis" stacking distance (inter-sheet).[1]

(Axis)
21.3953 ÅLong axis; accommodates the ethyl-phenyl-amide length.[1]

(Axis)
9.4310 ÅWidth of the packing motif.[1]

(Angle)
90.001°Pseudo-orthorhombic geometry (accidentally near 90°).[1]

/

4 / 14 molecules per unit cell; 1 unique molecule in asymmetric unit.[1]
Molecular Conformation

The molecule adopts a nearly planar conformation regarding the acetanilide core.[1] However, the ethyl group introduces torsion.[1] The amide group is twisted slightly out of the plane of the phenyl ring (typically 15-25° in acetanilides) to relieve steric strain between the amide oxygen and the ortho protons of the ring.

Supramolecular Architecture

The packing of this compound is governed by a hierarchy of intermolecular forces, primarily the Amide-Amide Hydrogen Bond Chain .

The C(4) Chain Motif

In the absence of a hydroxyl group (as in paracetamol), the only strong hydrogen bond donor is the amide Nitrogen (


) and the only strong acceptor is the carbonyl Oxygen (

).
  • Geometry: The molecules form infinite 1D chains running parallel to the short axis (the

    
    -axis, ~4.6 Å).
    
  • Graph Set: This motif is designated as a

    
      chain (Infinite Chain, 4 atoms involved in the repeat unit: N-H...O=C).
    
  • Distance: The

    
     distance is typically 2.85 – 2.95 Å , characteristic of a strong hydrogen bond.[1]
    
Packing & Hydrophobic Shielding

These polar


 chains are effectively "insulated" by the lipophilic phenyl and ethyl groups.[1]
  • Layering: The chains pack into 2D layers.

  • Inter-layer Forces: The layers stack via weak van der Waals interactions and

    
     interactions mediated by the ethyl group.[1]
    
  • Slip Planes: The interface between the hydrophobic ethyl groups creates a natural "slip plane."[1] This suggests that, unlike Paracetamol Form I, the ethyl analogue should exhibit better plasticity and tabletability, as the layers can slide over each other under compression stress.

Structural Logic Diagram

CrystalPacking Molecule This compound Donor Donor: Amide N-H Molecule->Donor Acceptor Acceptor: Carbonyl C=O Molecule->Acceptor Chain 1D Chain (C4 Motif) Parallel to a-axis Donor->Chain H-Bond Acceptor->Chain Packing Hydrophobic Stacking (Ethyl-Ethyl Interactions) Chain->Packing Lateral Assembly Result Slip Planes Present (Improved Plasticity) Packing->Result Weak vdW Forces

Figure 2: Hierarchy of intermolecular forces leading to the macroscopic mechanical properties.[1]

Comparative Analysis: Ethyl vs. Hydroxy[1]

For drug development professionals, the comparison with Paracetamol is the most relevant aspect of this analysis.

FeatureParacetamol (Form I)This compoundImpact on Properties
Space Group

(Centrosymmetric)

(Polar)

allows for net dipole accumulation.[1]
H-Bonding 2D Network (OH...O and NH...O)1D Chains (NH...O only)Ethyl analogue has lower lattice energy density.[1]
Packing Motif "Pleated" / Corrugated SheetsPlanar / Stacked LayersCorrugated sheets interlock, preventing slip.[1]
Tabletability Poor (Elastic recovery causes capping)Predicted Good (Slip planes)Hydrophobic layers facilitate plastic deformation.[1]
Solubility Moderate (Hydrophilic OH)Low (Hydrophobic Ethyl)Ethyl group significantly reduces aqueous solubility.[1]

Mechanistic Insight: The "pleated" sheet of paracetamol acts like a zipper, locking the layers together. The ethyl group in the title compound acts as a "grease," separating the polar amide chains and allowing for structural flexibility.

References

  • Berliner, E.; Berliner, F. (1954).[1][3] "The melting points of some substituted acetanilides." Journal of the American Chemical Society.[1]

  • Coles, S. L.; Threlfall, T. L.; Hursthouse, M. B. (2008).[1] "this compound."[1][3][4][5] Crystal Structure Report Archive. CCDC / COD ID: 1519879.[1]

  • PubChem. (2025).[1][2] "this compound Compound Summary." National Library of Medicine.[1]

  • Nichols, G.; Frampton, C. S. (1998).[1] "Physicochemical characterization of the orthorhombic polymorph of paracetamol." Journal of Pharmaceutical Sciences. (Context for Paracetamol comparison).

Sources

An In-depth Technical Guide to N-(4-Ethylphenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Ethylphenyl)acetamide, also widely known by its historical name Phenacetin, is an acetamide derivative characterized by a 4-ethoxyphenyl substituent on the nitrogen atom.[1] Historically significant as one of the first non-opioid analgesics, its journey from a widely used pharmaceutical to a regulated substance offers crucial insights into drug development, metabolism, and toxicology.[1] Today, its primary role has shifted, and it now serves as a valuable intermediate in organic synthesis and a reference standard in analytical chemistry.[2]

This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the fundamental physicochemical properties, outlines a detailed, field-proven synthesis protocol with mechanistic explanations, and discusses its modern applications and safety considerations. The content is structured to provide not just procedural steps but the scientific rationale underpinning them, ensuring a deep and applicable understanding of this classic compound.

Physicochemical Properties and Spectroscopic Characterization

This compound is an odorless, fine white crystalline solid.[1] A thorough understanding of its properties is the foundation for its synthesis, purification, and application.

Core Physical Properties

A summary of the key physicochemical data is presented below, providing a quick reference for laboratory applications.

PropertyValueSource
CAS Number 62-44-2[2][3]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White crystalline powder[1][2]
Melting Point 133-136 °C[3]
Solubility Sparingly soluble in water; Soluble in ethanol and chloroform.[2]
n-octanol/water Partition Coefficient (log Kow) 1.58[3]
Spectroscopic Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The expected spectral features are detailed below, providing a benchmark for synthetic validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. In a solvent like CDCl₃, one would expect to see:

    • A triplet at ~1.4 ppm corresponding to the methyl protons (-OCH₂CH₃ ).

    • A quartet at ~4.0 ppm from the methylene protons (-OCH₂ CH₃).

    • A singlet at ~2.1 ppm from the acetyl methyl protons (-NHC(=O)CH₃ ).

    • A pair of doublets in the aromatic region (~6.8 and ~7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet in the region of ~7.5-8.5 ppm for the amide proton (-NH -), the chemical shift of which can be concentration and solvent dependent.

  • Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present.

    • A sharp peak around 3300-3250 cm⁻¹ corresponds to the N-H stretching of the secondary amide.

    • A strong, sharp absorption band around 1665 cm⁻¹ is characteristic of the C=O (Amide I band) stretching vibration.[4]

    • An absorption band around 1550 cm⁻¹ (Amide II band) arises from N-H bending and C-N stretching.

    • Strong peaks in the 1240-1040 cm⁻¹ region are indicative of the C-O stretching of the aryl ether.

Synthesis of this compound via N-Acetylation

The most common and efficient laboratory synthesis of this compound is achieved through the N-acetylation of 4-ethoxyaniline (also known as p-phenetidine).[5] This reaction is a classic example of nucleophilic acyl substitution.[6][7]

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[5][8] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.[5][9] The reaction is typically exothermic.[6]

Acetylation_Mechanism p_phenetidine 4-Ethoxyaniline (Nucleophile) intermediate Tetrahedral Intermediate p_phenetidine->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->intermediate product This compound intermediate->product Collapse of Intermediate byproduct Acetic Acid (Leaving Group) intermediate->byproduct Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning successful completion of each step provides confidence in the overall outcome. Explanations for each critical step are provided to build an intuitive understanding.

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g of 4-ethoxyaniline in 15 mL of glacial acetic acid. Stir the mixture with a magnetic stirrer until the amine is fully dissolved.

    • Causality Explained: Glacial acetic acid serves as a solvent that readily dissolves the starting amine. While the reaction can proceed without it, the solvent ensures a homogeneous reaction mixture, promoting efficient molecular collisions.

  • Acetylation: While stirring, slowly add 5.5 mL of acetic anhydride to the solution. The addition should be done dropwise or in small portions. An exothermic reaction will occur, causing the temperature of the mixture to rise.

    • Causality Explained: Acetic anhydride is a highly effective acetylating agent. A slight molar excess ensures the complete conversion of the starting amine. Slow addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions or boiling of the solvent.[6]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 15-20 minutes to ensure the reaction goes to completion.[6]

    • Causality Explained: This stirring period allows any remaining starting material to react, maximizing the yield of the desired product.

  • Precipitation of Crude Product: Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.[6] A white solid precipitate of crude this compound will form.

    • Causality Explained: this compound is sparingly soluble in water, especially cold water.[2] Pouring the reaction mixture into water causes the product to precipitate out of the solution. This step also serves to quench any unreacted acetic anhydride, converting it to the water-soluble acetic acid.[10]

  • Isolation of Crude Product: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water.[6]

    • Causality Explained: Vacuum filtration is an efficient method for separating the solid product from the liquid. Washing with cold water removes residual acetic acid and other water-soluble impurities without dissolving a significant amount of the product.[6]

  • Drying: Allow the crude product to air-dry on the filter paper or dry it further in a desiccator. A preliminary weighing at this stage can provide a crude yield.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Product Isolation dissolve 1. Dissolve 4-Ethoxyaniline in Acetic Acid add 2. Add Acetic Anhydride (Slowly) dissolve->add stir 3. Stir for 20 min at Room Temp add->stir precipitate 4. Pour into Ice Water (Precipitation) stir->precipitate Reaction Quench filtrate 5. Vacuum Filtration & Wash with Cold H₂O precipitate->filtrate dry 6. Dry Crude Product filtrate->dry Purification Purification dry->Purification

Caption: Experimental workflow for the synthesis of this compound.

Purification and Quality Control

The crude product obtained from the synthesis contains impurities, primarily unreacted starting materials and side products. Recrystallization is the primary method for purifying solid organic compounds like this.[10]

Protocol for Recrystallization

Principle: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly.[10] The desired compound should be highly soluble in the hot solvent but have low solubility in the cold solvent. Impurities, which are present in smaller amounts, will remain in the solution upon cooling.

Solvent Choice: A mixture of ethanol and water is an excellent choice for this compound. The compound is soluble in hot ethanol but less so in water.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.[11]

    • Causality Explained: Using the minimum amount of hot solvent is key to creating a saturated solution, which is necessary to maximize the recovery of the pure product upon cooling.[11]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated carbon to the hot solution and swirl.

    • Causality Explained: Activated carbon has a high surface area and adsorbs large, colored impurity molecules.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[10][11]

    • Causality Explained: This step removes the activated carbon (if used) and any insoluble impurities. The apparatus must be kept hot to prevent premature crystallization of the product in the funnel.[11]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[11]

    • Causality Explained: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent (the ethanol/water mixture), and dry thoroughly.

Purity Verification
  • Melting Point Determination: A sharp melting point range that is close to the literature value (133-136 °C) is a strong indicator of purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the starting material. The purified product should appear as a single spot with a different Rf value than the starting 4-ethoxyaniline.

Applications and Significance

While its use as an analgesic has been discontinued due to toxicity concerns (specifically carcinogenicity and kidney damage), this compound remains relevant in several scientific domains.[1][3]

  • Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules. Its aromatic ring and amide group can be subjected to further chemical modifications, making it useful in the development of pharmaceuticals, agrochemicals, and dyes.[2][13]

  • Research and Reference Standard: In analytical and forensic toxicology, it is used as a reference standard for the identification and quantification of related compounds.

  • Educational Context: The synthesis of this compound is a classic and reliable experiment in undergraduate organic chemistry labs, effectively demonstrating the principles of nucleophilic acyl substitution, reaction workup, and purification by recrystallization.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

  • Hazards: The substance is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is suspected of causing cancer (Carcinogenicity, Category 1B).[3] It may also cause irritation to the eyes and skin.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[3][15]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[3][15]

Conclusion

This compound is a compound with a rich history and continued relevance in modern chemistry. Its straightforward synthesis provides an excellent platform for understanding fundamental reaction mechanisms and purification techniques. While its direct pharmaceutical applications are a thing of the past, its role as a synthetic intermediate and an educational tool ensures its place in the chemical literature and laboratory. This guide has provided a detailed, rationale-driven overview intended to empower researchers and professionals with the knowledge to handle, synthesize, and utilize this compound effectively and safely.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-[4-(dimethylamino)phenyl]acetamide.
  • Unknown. (n.d.). Two Methods for the Synthesis of Phenacetin.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide Safety Data Sheet.
  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.
  • Scribd. (n.d.). Recrystallization of Acetanilide.
  • Matrix Fine Chemicals. (n.d.). N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2.
  • WSU Chemistry. (2021). [Orgo Lab] Recrystallization of Acetanilide. YouTube.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
  • PubChem. (2019). N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-.
  • National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem Compound Database.
  • Chemistry Academy. (2024). Acylation of an amine using acetic anhydride. YouTube.
  • Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • Thermo Fisher Scientific. (2025). 4-Methoxyphenylacetamide - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • Cheméo. (n.d.). Phenacetin (CAS 62-44-2) - Chemical & Physical Properties.
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
  • The Automated Topology Builder (ATB). (n.d.). Phenacetin | C10H13NO2 | MD Topology | NMR | X-Ray.
  • The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • CAMEO Chemicals - NOAA. (n.d.). PHENACETIN.
  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook.
  • CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube.
  • ResearchGate. (n.d.). (PDF) N-(4-Ethoxy-2,5-dinitrophenyl)acetamide.
  • NCERT. (n.d.). Amines.
  • Chemistry Seekho. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube.

Sources

The Evolution of N-Phenylacetamide: From Serendipity to Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on the Discovery, Synthesis, and Pharmacological Optimization of Aniline Analgesics

Executive Summary

N-phenylacetamide (Acetanilide) represents a foundational archetype in medicinal chemistry.[1] Discovered through a pharmacy error in 1886, it was the first aniline derivative to demonstrate significant antipyretic and analgesic efficacy.[2] While its clinical use was eventually superseded by its own active metabolite—Paracetamol (Acetaminophen) —the study of N-phenylacetamide established critical paradigms in drug metabolism, prodrug design, and hepatotoxicity management. This guide provides a technical deep-dive into its chemical history, synthesis protocols, and the metabolic signaling pathways that define its efficacy and toxicity profiles.

The Serendipitous Discovery: The "Antifebrin" Error (1886)

The discovery of N-phenylacetamide's therapeutic properties is a classic case of scientific serendipity, driven by a supply chain error.

In 1886, at the University of Strasbourg, researchers Arnold Cahn and Paul Hepp were investigating naphthalene as a potential intestinal antiseptic for treating parasitic worms. They requested a supply of naphthalene from a local pharmacy (Kalle & Co.). However, the pharmacist inadvertently dispensed acetanilide (N-phenylacetamide) instead.

Upon administration to a patient suffering from both worms and a high fever, the "naphthalene" failed to treat the parasites but produced a dramatic drop in temperature. Cahn and Hepp investigated the discrepancy, identified the compound as acetanilide, and rebranded it under the trade name Antifebrin .[2]

Technical Insight: This discovery shifted the focus of analgesic research from natural alkaloids (like morphine) to synthetic coal-tar derivatives, launching the "aniline analgesic" class.

Chemical Synthesis: Industrial and Laboratory Protocols

The synthesis of N-phenylacetamide is a classic nucleophilic acyl substitution. The following protocol is designed for high-purity yield, suitable for reference standard preparation in analytical labs.

Reaction Mechanism

The amine group of aniline acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride.[3] This eliminates a molecule of acetic acid.[4]



Validated Laboratory Protocol

Safety Note: Aniline is toxic and can be absorbed through the skin. All steps must be performed in a fume hood.

Reagents:

  • Aniline (Pure): 10 mL

  • Acetic Anhydride: 15 mL

  • Glacial Acetic Acid: 10 mL

  • Zinc Dust: 0.1 g (Prevents oxidation of aniline during reflux)

Step-by-Step Workflow:

  • Reflux Setup: In a 100 mL round-bottom flask, combine aniline, acetic anhydride, and glacial acetic acid. Add zinc dust.[3][5]

  • Thermal Activation: Attach a reflux condenser and heat the mixture gently for 30 minutes. The solution should maintain a steady reflux without violent boiling.

  • Precipitation: Pour the hot reaction mixture in a thin stream into a beaker containing 200 mL of ice-cold water while stirring vigorously. The N-phenylacetamide will precipitate immediately as white flakes.

  • Filtration: Filter the precipitate using a Buchner funnel and vacuum suction. Wash the solid with cold water to remove residual acetic acid.

  • Recrystallization (Purification): Dissolve the crude solid in the minimum amount of boiling water (approx. 50 mL). If the solution is colored, add activated charcoal and filter while hot. Allow the filtrate to cool slowly to room temperature to form needle-like crystals.

  • Validation: Dry the crystals. Determine the melting point.[3][4]

    • Target Range:113°C – 114°C .[4]

    • Self-Validation: A melting point below 112°C indicates retained acetic acid or unreacted aniline; re-crystallize.

Metabolic Fate: The Brodie-Axelrod Pivot (1948)

For decades, acetanilide and its successor Phenacetin were used clinically. However, they carried risks of methemoglobinemia (oxidation of hemoglobin iron from Fe2+ to Fe3+, preventing oxygen transport).

In 1948, Bernard Brodie and Julius Axelrod performed the definitive metabolic studies that changed the industry. They discovered that acetanilide is a prodrug .

  • Pathway A (Bioactivation): Acetanilide is hydroxylated to Paracetamol (N-acetyl-p-aminophenol), which provides the analgesia.

  • Pathway B (Toxicity): A small fraction hydrolyzes to Aniline , which causes methemoglobinemia.

This finding led to the realization that administering the active metabolite (Paracetamol) directly would retain efficacy while eliminating the aniline-derived blood toxicity.

Diagram: Metabolic Activation & Toxicity Pathways

Metabolism Acetanilide Acetanilide (Prodrug) Aniline Aniline (Toxic Intermediate) Acetanilide->Aniline Hydrolysis (Minor Pathway) Paracetamol Paracetamol (Active Analgesic) Acetanilide->Paracetamol CYP450 Hydroxylation (Major Pathway) MetHb Methemoglobinemia (Cyanosis) Aniline->MetHb Oxidation Conjugation Glucuronidation/ Sulfation (Excretion) Paracetamol->Conjugation Phase II Metabolism

Figure 1: The metabolic divergence of Acetanilide. The hydrolysis path leads to blood toxicity (Aniline), while hydroxylation yields the therapeutic agent (Paracetamol).

Toxicology & Mechanism of Action

While Paracetamol solved the blood toxicity issue, it introduced a new challenge: Hepatotoxicity . This is mediated by the CYP450 system, specifically CYP2E1.[6][7][8]

Mechanism of Action (The Peroxide Tone Hypothesis)

Unlike NSAIDs (Aspirin, Ibuprofen), Paracetamol is a weak inhibitor of COX-1 and COX-2 in the presence of high peroxides (inflammatory sites).[7] It works best in the central nervous system (low peroxide environment).

  • Central Effect: Inhibits COX enzymes in the brain, reducing fever (hypothalamus) and pain perception.

  • AM404 Pathway: Paracetamol is deacetylated to p-aminophenol, then re-conjugated with arachidonic acid to form AM404 , which acts on cannabinoid receptors and TRPV1 channels to modulate pain.

Hepatotoxicity Mechanism (NAPQI)

At therapeutic doses, Paracetamol is safe. In overdose, sulfation/glucuronidation pathways saturate, shunting metabolism toward CYP2E1.

  • Bioactivation: CYP2E1 converts Paracetamol to NAPQI (N-acetyl-p-benzoquinone imine), a highly reactive electrophile.[8]

  • Detoxification: Under normal conditions, Glutathione (GSH) neutralizes NAPQI.[6][7][8]

  • Toxicity: When GSH is depleted (<30%), NAPQI binds covalently to mitochondrial proteins, causing oxidative stress and hepatocellular necrosis.

Diagram: The NAPQI Toxicity Cascade

Toxicity APAP Paracetamol (Therapeutic Dose) MajorMet Glucuronide/Sulfate (Non-Toxic Excretion) APAP->MajorMet 90-95% Metabolism NAPQI NAPQI (Reactive Electrophile) APAP->NAPQI 5-10% (via CYP2E1) CYP CYP2E1 Enzyme CYP->NAPQI Mercapturate Mercapturic Acid (Safe Excretion) NAPQI->Mercapturate Conjugation with GSH Necrosis Mitochondrial Damage & Liver Necrosis NAPQI->Necrosis GSH Depletion (Overdose) GSH Glutathione (GSH) GSH->Mercapturate

Figure 2: The mechanism of Paracetamol hepatotoxicity. Toxicity occurs when the rate of NAPQI formation exceeds Glutathione supply.

Comparative Pharmacology Data

The following table summarizes the evolution of the aniline analgesic class, highlighting why Paracetamol became the standard.

CompoundChemical StructureDiscoveryPrimary ToxicityCurrent Status
Acetanilide N-phenylacetamide1886Methemoglobinemia (Cyanosis)Obsolete (Historical)
Phenacetin N-(4-ethoxyphenyl)acetamide1887Nephrotoxicity (Kidney damage)Withdrawn (Carcinogen risk)
Paracetamol N-(4-hydroxyphenyl)acetamide1893*Hepatotoxicity (in overdose)WHO Essential Medicine

*Note: Paracetamol was synthesized in 1878/1893 but not marketed widely until the Brodie/Axelrod studies in the 1950s validated its safety profile over acetanilide.

References
  • Cahn, A., & Hepp, P. (1886).[1][2][9][10] Das Antifebrin, ein neues Fiebermittel.[2][10] Centralblatt für klinische Medicin. (The original discovery of acetanilide's antipyretic effects).[1][2][9][11]

  • Brodie, B. B., & Axelrod, J. (1948).[12][13][14] The estimation of acetanilide and its metabolic products, aniline, N-acetyl p-aminophenol and p-aminophenol in biological fluids and tissues. Journal of Pharmacology and Experimental Therapeutics.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics.

  • Mazaleuskaya, L. L., et al. (2015).[15] PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics. Pharmacogenetics and Genomics.

  • FDA.gov. (2023). Drug Therapeutics & Regulation: The History of Acetanilide and Phenacetin.

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Purity and Assay of N-(4-Ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-Ethylphenyl)acetamide purity and the assay of the bulk drug substance. The method is designed to be specific, accurate, and precise, ensuring its suitability for quality control and stability testing in a pharmaceutical development setting. The protocol herein provides a comprehensive guide covering the analytical principle, detailed experimental procedures, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and a troubleshooting guide.

Introduction: The Imperative for Purity Analysis

This compound, with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy profile of the final active pharmaceutical ingredient (API). A robust analytical method is therefore essential to quantify the principal compound and to detect and quantify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[3][4] This note details a method developed and validated based on the principles outlined in USP General Chapter <621> Chromatography and ICH Guideline Q2(R1) Validation of Analytical Procedures.[3][5]

Chromatographic Principle: Rationale for Method Selection

The chemical structure of this compound, featuring an aromatic ring and an acetamide group, imparts a moderate degree of hydrophobicity. This characteristic makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[6][7]

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[8] A polar mobile phase is used to elute the components from the column. Molecules with greater hydrophobicity, like this compound, will have a stronger affinity for the stationary phase and will thus be retained longer, leading to a later elution time. By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can ensure efficient separation of the main analyte from more polar or less polar impurities.

A C18 (octadecylsilane) column is selected as the stationary phase due to its widespread applicability and strong hydrophobic retention characteristics, which are well-suited for aromatic compounds.[6][9] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A small amount of formic acid is added to the aqueous phase to control the pH and sharpen the peak shape by suppressing the ionization of any potential silanol groups on the silica-based column packing. Detection is performed using a UV detector set at a wavelength that provides a high response for the analyte, determined from its UV spectrum.

Detailed Analytical Protocol

Instrumentation and Materials
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/Vis Detector
Chromatography Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Data Acquisition Chromatography Data Station (CDS)
Reagents Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Purified Water
Standards This compound Reference Standard (≥99.5% purity)
Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Gradient Program See Table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
17.02080
17.18020
22.08020
Preparation of Solutions
  • Diluent: Prepare a mixture of Water and Acetonitrile in a 1:1 ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 50 mL volumetric flask, and prepare as described for the Standard Stock Solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase & Diluent Preparation equilibration System Equilibration (Stable Baseline) prep_mobile->equilibration prep_std Standard Solution Preparation (50 µg/mL) sst System Suitability Test (SST Injections) prep_std->sst prep_sample Sample Solution Preparation (50 µg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis equilibration->sst sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity & Assay Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for this compound Purity Analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Working Standard Solution in five replicates. The acceptance criteria are based on USP <621> recommendations.[10]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area of 5 replicate injections

Method Validation Protocol: A Self-Validating System

To ensure the method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guideline.[11] The validation process demonstrates the method's trustworthiness and scientific integrity.

Method Validation Workflow cluster_primary Core Validation Parameters cluster_secondary Quantitative Limit Parameters MV Method Validation (ICH Q2(R1)) Specificity Specificity (incl. Forced Degradation) MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision (Repeatability & Intermediate) MV->Precision Robustness Robustness MV->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key Parameters for HPLC Method Validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of establishing specificity for a stability-indicating method.[12][13] The study exposes the drug substance to harsh conditions to generate potential degradation products.[14][15]

  • Acid Hydrolysis: Sample solution treated with 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Sample solution treated with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Sample solution treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample exposed to 105 °C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) and visible light for 7 days.

Acceptance Criteria: The method is considered specific if the this compound peak is resolved from all degradation peaks with a resolution (Rs) of >2.0. The peak purity of the analyte should also be assessed using a photodiode array (PDA) detector.

Validation Parameter Summary

The following table summarizes the experiments and acceptance criteria for the validation of the analytical method.[5][16]

Validation ParameterExperimental ApproachAcceptance Criteria
Linearity Analyze 5 concentrations from 50% to 150% of the working concentration (25-75 µg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy Spike placebo with analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% for each level.
Precision (Repeatability) Analyze 6 replicate sample preparations at 100% of the test concentration.%RSD ≤ 2.0%
Precision (Intermediate) Repeat repeatability test on a different day with a different analyst.%RSD ≤ 2.0% for 12 preparations (6 from each day).
Range Confirmed by the linearity and accuracy data.80% to 120% of the test concentration.
LOQ/LOD Determined from the standard deviation of the response and the slope of the linearity curve.Signal-to-Noise ratio should be ~10 for LOQ and ~3 for LOD.
Robustness Vary key parameters: Flow Rate (±0.1 mL/min), Column Temp (±2 °C), Mobile Phase pH (±0.2).System suitability parameters must be met.

Data Analysis and Calculations

The percentage purity of this compound is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. The assay is calculated against the reference standard.

Assay (% w/w) Calculation: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample solution.

  • Area_Standard is the average peak area of the analyte in the working standard solution.

  • Conc_Standard is the concentration of the working standard solution (µg/mL).

  • Conc_Sample is the concentration of the sample solution (µg/mL).

  • Purity_Standard is the purity of the reference standard (e.g., 99.8%).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the column; use a guard column. 2. Adjust pH of mobile phase A. 3. Reduce sample concentration or injection volume.
Baseline Drift/Noise 1. Column not equilibrated. 2. Contaminated mobile phase. 3. Detector lamp failing.1. Equilibrate for a longer duration. 2. Prepare fresh mobile phase; filter solvents. 3. Replace the detector lamp.
Retention Time Shift 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak.1. Prepare fresh mobile phase accurately. 2. Ensure the column oven is stable at the set temperature. 3. Check for leaks and perform pump maintenance.
Ghost Peaks 1. Contamination in the diluent or autosampler. 2. Carryover from a previous injection.1. Inject a blank diluent to confirm. 2. Implement a robust needle wash program in the autosampler method.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust procedure for determining the purity and assay of this compound. The method is specific, linear, accurate, and precise over the specified range. The inclusion of a forced degradation study confirms its stability-indicating nature, making it a valuable tool for quality control laboratories involved in the analysis of this pharmaceutical intermediate. Adherence to the outlined protocols will ensure data of high integrity, suitable for regulatory submission and commercial quality control.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3663-34-1). Retrieved from [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Drug Discovery and Development. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-ethynylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

N-(4-Ethylphenyl)acetamide as a starting material for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-Ethylphenyl)acetamide as a Strategic Scaffold in Medicinal Chemistry

Abstract

This compound (also known as 4'-Ethylacetanilide) is a critical intermediate in the synthesis of pharmaceutical libraries, particularly for sulfonamide antimicrobials and kinase inhibitors.[1][2] This guide details its utility as a stable, protected aniline precursor that directs regioselective electrophilic aromatic substitution (EAS).[2] We provide validated protocols for its chlorosulfonation and subsequent deprotection, enabling the rapid generation of diversity-oriented libraries.[1]

Chemical Profile & Strategic Utility

Compound Identity:

  • IUPAC Name: this compound[1][2][3]

  • CAS: 3663-34-1[1][2]

  • Molecular Weight: 163.22 g/mol [1][2][4][5]

  • Role: Protected Aniline / Regioselective Scaffold

Why This Compound? In drug discovery, the 4-ethylphenyl moiety is a "privileged substructure" often used to fill hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases).[1][2] However, the free amine (4-ethylaniline) is oxidation-prone and highly reactive.[1][2] The acetamide derivative serves two critical functions:

  • Protection: It masks the amine, preventing oxidation and N-alkylation during multi-step synthesis.[2]

  • Regiocontrol: The acetamido group is a strong ortho/para activator.[2] Since the para position is blocked by the ethyl group, the acetamide directs incoming electrophiles (like sulfonyl chlorides) exclusively to the ortho position (Position 2), enabling precise substitution patterns that are difficult to achieve with the free amine.

Safety Advisory:

  • Hazard: Causes skin and serious eye irritation (H315, H319).[1][2] May cause respiratory irritation (H335).[1][2]

  • Handling: Use a fume hood.[2] Wear nitrile gloves and safety goggles.[2]

Synthetic Workflow & Regioselectivity

The following diagram illustrates the strategic workflow, highlighting the regiochemical logic where the acetamide group dominates the directing effects over the ethyl group.

Caption: Synthetic pathway for converting this compound into pharmaceutical candidates via regioselective chlorosulfonation.

Protocol A: Regioselective Chlorosulfonation

Objective: Synthesis of 2-(chlorosulfonyl)-4-ethylacetanilide. Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The chlorosulfonic acid acts as both solvent and reagent.[2]

Reagents:

  • This compound (10.0 g, 61.3 mmol)[1][2]

  • Chlorosulfonic acid (30 mL, ~450 mmol) [High Hazard: Reacts violently with water][1][2]

  • Thionyl chloride (2.0 mL) (Optional: Enhances conversion of sulfonic acid to sulfonyl chloride)[1][2]

  • Dry Chloroform (CHCl₃) or Dichloromethane (DCM) for extraction.[1][2]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂). Place the flask in an ice-salt bath (-5°C to 0°C).

  • Addition: Charge the flask with Chlorosulfonic acid (30 mL). Slowly add this compound portion-wise over 30 minutes.

    • Critical Control: Monitor internal temperature.[2] Do not allow it to exceed 20°C. The reaction is highly exothermic.[2]

  • Reaction: Once addition is complete, heat the mixture to 60°C for 2 hours.

    • Checkpoint: The evolution of HCl gas indicates reaction progress.[2]

  • Quenching (The "Crash" Method):

    • Prepare a 1 L beaker filled with 300 g of crushed ice.

    • Very slowly pour the reaction mixture onto the ice with vigorous stirring. The sulfonyl chloride will precipitate as a gummy white/off-white solid.[1][2]

  • Isolation: Filter the solid immediately. Wash with cold water (3 x 50 mL) to remove residual acid.[1][2]

  • Purification: Dissolve the crude solid in DCM, dry over anhydrous MgSO₄, and concentrate. Recrystallize from Benzene/Petroleum Ether if necessary.[2]

Expected Yield: 70-85% Characterization:

  • IR: Sulfonyl chloride peaks at ~1370 cm⁻¹ and ~1170 cm⁻¹.[2]

  • ¹H NMR: Look for the loss of symmetry in the aromatic region (1:1:1 pattern instead of AA'BB' doublet).

Protocol B: Library Generation (Sulfonamide Coupling)

Objective: Diversification of the scaffold to create potential antimicrobial agents.

Reagents:

  • 2-(chlorosulfonyl)-4-ethylacetanilide (Intermediate from Protocol A)[1][2]

  • Primary or Secondary Amines (e.g., Morpholine, Piperazine, Aniline derivatives)[1][2]

  • Pyridine or Triethylamine (Base)[1][2]

  • Acetone or DCM (Solvent)[1][2]

Methodology:

  • Dissolve the amine (1.1 eq) and Pyridine (1.5 eq) in dry Acetone.

  • Cool to 0°C.

  • Add the sulfonyl chloride (1.0 eq) slowly.

  • Stir at Room Temperature (RT) for 4–6 hours.

  • Workup: Evaporate solvent, add water, and filter the precipitate.[2] Recrystallize from Ethanol.[2]

Protocol C: Deprotection (Hydrolysis)[1][2]

Objective: Removal of the acetamide group to liberate the free aniline for further cross-coupling (e.g., Buchwald-Hartwig).[1][2]

Methodology:

  • Dissolve the sulfonamide derivative in Ethanol (10 mL/g).

  • Add 6M HCl (5 eq).

  • Reflux for 1–2 hours.

    • Monitoring: TLC (Ethyl Acetate:Hexane 1:1).[1][2] The product will be more polar (lower R_f) than the starting material.[2]

  • Neutralization: Cool to RT. Neutralize with 10% NaOH or NaHCO₃ to pH 8–9.

  • Extraction: Extract with Ethyl Acetate. The free aniline is now ready for biological assay or further synthesis.[2]

Quantitative Data Summary

ParameterValue / ConditionNote
Melting Point (SM) 126–128 °CSharp mp indicates purity.[1][2]
Reaction Temp (Step A) < 20°C (Addition), 60°C (Reaction)Control is vital to prevent polysulfonation.[2]
Typical Yield (Step A) 75 ± 5%Dependent on moisture control.[1][2]
Regioselectivity > 95% Position 2Directed by Acetamide (Ortho).[1][2]
Solubility Soluble in EtOH, DCM, DMSOPoor solubility in water (SM).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72893, this compound.[1][2] Retrieved from [Link]

  • Hussein, M. A., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors.[1][2] BMC Chemistry, 13:[1][2]91. Retrieved from [Link][1][2]

Sources

Protocol for studying the reaction kinetics of N-(4-Ethylphenyl)acetamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details a rigorous protocol for determining the reaction kinetics of N-(4-Ethylphenyl)acetamide (CAS: 3663-34-1) synthesis via the acetylation of 4-ethylaniline. While often treated as a trivial undergraduate synthesis, this reaction serves as a critical model system in drug development for understanding the nucleophilic behavior of para-substituted anilines—a structural motif common in analgesics (e.g., Acetaminophen) and local anesthetics.

Precise kinetic data (rate constants, activation energy, and reaction order) are essential for:

  • Process Optimization: Defining the "Design Space" (DoE) for scale-up to minimize impurity formation.

  • Impurity Profiling: Understanding the competitive rates of N-acetylation vs. potential side reactions (e.g., di-acetylation).

  • SAR Validation: Correlating electronic substituent effects (Hammett equation) with reaction rates for analog design.

Reaction Mechanism & Theoretical Basis

The formation of this compound proceeds via a Nucleophilic Acyl Substitution . The 4-ethylaniline (nucleophile) attacks the carbonyl carbon of the acetic anhydride (electrophile), forming a tetrahedral intermediate. This intermediate collapses to expel the acetate leaving group, yielding the amide and acetic acid.

Mechanistic Pathway (Visualization)

ReactionMechanism Reactants Reactants 4-Ethylaniline + Acetic Anhydride TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS k1 (RDS) Nucleophilic Attack ProtonTransfer Proton Transfer & Elimination TS->ProtonTransfer Fast Products Products This compound + Acetic Acid ProtonTransfer->Products Collapse

Figure 1: Step-wise mechanistic pathway for the acetylation of 4-ethylaniline.

Experimental Design Strategy

To ensure data integrity and reproducibility, this protocol utilizes a dual-modality approach :

  • Method A: In-Situ FTIR (Real-Time) – The primary method for acquiring continuous kinetic data without disturbing the equilibrium.

  • Method B: HPLC (Offline Validation) – Used to quantitate trace impurities and validate the conversion at specific time-points.

Reagent Selection & Preparation[1]
  • Substrate: 4-Ethylaniline (>99% purity). Note: Aniline derivatives oxidize; distill if significant color is present.

  • Reagent: Acetic Anhydride (>99%, ACS Reagent).[1]

  • Solvent: Acetonitrile (MeCN), HPLC Grade.

    • Rationale: MeCN is a polar aprotic solvent that solubilizes both reactants and the amide product, preventing precipitation which would obscure spectroscopic monitoring. It is also compatible with standard HPLC mobile phases, simplifying quenching.

  • Internal Standard (HPLC only): Naphthalene (chemically inert under these conditions).

Detailed Protocols

Protocol A: Real-Time Kinetics via In-Situ FTIR (ReactIR)

This method tracks the disappearance of the anhydride carbonyl stretch and the appearance of the amide carbonyl stretch.

Equipment: Mettler Toledo ReactIR (or equivalent) with a diamond probe. Target Peaks:

  • Reactant (Acetic Anhydride): ~1820 cm⁻¹ and 1750 cm⁻¹ (C=O stretch).

  • Product (Amide): ~1660–1680 cm⁻¹ (Amide I band).

Step-by-Step Procedure:

  • Background: Insert the clean probe into the reaction vessel containing pure solvent (Acetonitrile, 50 mL) at the target temperature (e.g., 25°C). Collect a background spectrum.

  • Analyte Addition: Add 4-Ethylaniline (5.0 mmol) to the solvent. Allow the temperature to equilibrate. Start data collection (1 spectrum every 15 seconds).

  • Reaction Initiation: Rapidly inject Acetic Anhydride (5.5 mmol, 1.1 eq) via syringe to initiate the reaction. Tip: Slight excess ensures pseudo-first-order conditions if desired, though second-order analysis is more rigorous.

  • Monitoring: Monitor the reaction until the anhydride peak stabilizes or disappears (>99% conversion).

  • Data Export: Export peak heights/areas vs. time for kinetic analysis.

Protocol B: Offline Quantitation via HPLC

Equipment: Agilent 1200/1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

Sampling Procedure:

  • Preparation: Prepare a "Quench Solution" of 50:50 Water:MeCN in HPLC vials.

  • Sampling: At defined intervals (t = 0, 1, 3, 5, 10, 20, 30 min), withdraw 50 µL of the reaction mixture.

  • Quenching: Immediately dispense into 950 µL of Quench Solution.

    • Causality: The massive dilution and presence of water effectively "freeze" the acetylation rate by reducing collision frequency and competing for the anhydride (hydrolysis is much slower than aminolysis).

  • Analysis: Inject 5 µL onto the HPLC.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_run Reaction Phase cluster_analysis Dual Analysis Pathways Solvent Solvent: MeCN (Thermostatted) AddAmine Add 4-Ethylaniline (Equilibrate) Solvent->AddAmine Initiate Inject Acetic Anhydride (t=0) AddAmine->Initiate Monitor Monitor Reaction Initiate->Monitor IR Path A: In-Situ IR Continuous Data (1820 cm⁻¹ decay) Monitor->IR HPLC Path B: HPLC Sampling Discrete Data (Quench -> Inject) Monitor->HPLC

Figure 2: Integrated workflow for dual-modality kinetic monitoring.

Data Analysis & Kinetic Modeling

Determining Reaction Order

Assuming the reaction is second-order overall (first order in both amine and anhydride):



Plot


 versus time (

).
  • Linearity: A straight line confirms second-order kinetics (if reactants are equimolar).

  • Slope: The slope equals the rate constant,

    
    .
    
Activation Energy ( )

Repeat the experiment at three distinct temperatures (e.g., 15°C, 25°C, 35°C). Use the Arrhenius equation:



Plot


 vs 

. The slope is

.
Data Presentation Template[1]
Parameter15°C Run25°C Run35°C RunUnits
Rate Constant (

)
[Calc][Calc][Calc]M⁻¹s⁻¹
Half-life (

)
[Calc][Calc][Calc]min
Conversion @ 10 min [Data][Data][Data]%
R² (Linear Fit) >0.98>0.98>0.98-

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: Non-linear Second Order Plot.

    • Cause: Autocatalysis by the product (acetic acid) or reaction with moisture.

    • Correction: Ensure solvent is dry (Karl Fischer titration < 0.05% water). If autocatalysis is suspected, add a base scavenger (e.g., Triethylamine) or fit to an autocatalytic model.

  • Issue: Precipitation.

    • Cause: Product insolubility.

    • Correction: Switch solvent to DCM or increase temperature. Note that changing solvent changes the dielectric constant, affecting

      
      .
      
  • Safety Check:

    • Acetic anhydride is a lachrymator. All transfers must occur in a fume hood.

    • 4-Ethylaniline is toxic. Double-glove (Nitrile) is required.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][4]

  • Mettler Toledo. In-situ Reaction Monitoring with ReactIR. Available at: [Link]

  • LibreTexts Chemistry. Acetylation of Aniline (Experiment). Available at: [Link][5][1][2][3][4][6][7][8][9][10][11][12]

Sources

Use of N-(4-Ethylphenyl)acetamide in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of N-(4-Ethylphenyl)acetamide (CAS: 3663-34-1) in Structure-Activity Relationship (SAR) studies targeting analgesic and antipyretic pathways.[1] As a structural analog of Acetaminophen (Paracetamol/APAP), this compound serves as a critical "steric and lipophilic probe."[1] By replacing the polar, hydrogen-bonding hydroxyl group of APAP with a hydrophobic ethyl group, researchers can decouple the effects of lipophilicity (LogP) from hydrogen-bonding capability in receptor binding (e.g., COX enzymes, TRP channels).

This guide provides validated protocols for physicochemical profiling, metabolic stability assessment, and functional potency screening, establishing a rigorous framework for using this molecule to map the hydrophobic tolerance of analgesic target sites.

The SAR Context: Why this compound?

In the optimization of acetanilide-based analgesics, the para-position of the phenyl ring is the primary determinant of both potency and toxicity. This compound offers a specific chemical profile that tests the "ferryman" hypothesis—whether increased lipophilicity aids blood-brain barrier (BBB) penetration enough to compensate for the loss of specific binding interactions.[1]

Comparative SAR Logic
CompoundPara-SubstituentElectronic EffectH-BondingLogP (Approx)Role in SAR
Acetanilide -HNeutralNone1.16Parent Scaffold
Paracetamol (APAP) -OHElectron DonatingDonor/Acceptor0.46Active Standard
Phenacetin -OEtElectron DonatingAcceptor (Weak)1.58Historical/Tox Control
This compound -CH₂CH₃Weakly DonatingNone 2.20 Hydrophobic Probe
Mechanistic Hypothesis

If the biological target (e.g., the peroxidase site of COX-1/2) requires a tyrosine-mediated hydrogen bond (as seen with APAP), this compound will exhibit significantly reduced potency.[1] However, if the target is driven by hydrophobic pocket occupancy (Van der Waals interactions), this analog may retain or enhance affinity due to its ethyl group filling the void volume.

Physicochemical Profiling Protocol

Objective: To experimentally determine the lipophilicity shift (


LogP) introduced by the ethyl substitution.[1]
Method: HPLC-Based LogP Determination

Rationale: Traditional shake-flask methods are low-throughput.[1] HPLC retention time (


) on a C18 column correlates linearly with LogP, providing a self-validating system when calibrated with standards.[1]
Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Methanol:Water (60:40 v/v) isocratic elution.[1]

  • Standards: Acetanilide, Paracetamol, Toluene, this compound (Test Compound).[1]

Workflow
  • Preparation: Dissolve 1 mg of each standard and the test compound in 1 mL Methanol.

  • Dead Time (

    
    ) Determination:  Inject Uracil or NaNO₃ (unretained markers) to determine the column dead time.[1]
    
  • Data Collection: Inject 10 µL of each sample. Record retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor (

    
    ) for each:
    
    
    
    
  • Validation: Plot LogP (literature) vs. Log(

    
    ) for standards.[1] The 
    
    
    
    value must be >0.95.[1]
  • Interpolation: Determine the LogP of this compound using the regression equation.

Metabolic Stability & Toxicity Profiling

Objective: To differentiate the metabolic fate of the ethyl analog from the hepatotoxic quinone imine pathway of APAP.

Expert Insight: APAP toxicity arises from CYP2E1-mediated oxidation to NAPQI (N-acetyl-p-benzoquinone imine).[1][2] this compound lacks the oxygen required to form a quinone directly.[1] Its metabolism likely proceeds via benzylic hydroxylation (safer) or ring hydroxylation.[1]

Protocol: Microsomal Stability Assay
Reagents
  • Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL).[1]

  • NADPH Regenerating System.[1]

  • Internal Standard: Diclofenac or Warfarin.[1]

  • Stop Solution: Ice-cold Acetonitrile.[1]

Experimental Steps
  • Incubation: Prepare a 1 µM solution of this compound in phosphate buffer (pH 7.4).

  • Activation: Add microsomes (0.5 mg/mL final) and pre-incubate at 37°C for 5 min.

  • Start Reaction: Add NADPH.[1]

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into Stop Solution.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent mass [M+H]+ 164.2 → Fragment ions.[1]

    • Metabolite Search: Scan for +16 Da (Hydroxylation).[1]

      • Benzylic -OH: Stable metabolite.[1]

      • Ring -OH: Potential precursor to toxic intermediates (less likely).[1]

MetabolicFate APAP Paracetamol (4-OH) NAPQI NAPQI (Toxic Quinone Imine) APAP->NAPQI CYP2E1 (Oxidation) Ethyl This compound (4-Ethyl) Ethyl->NAPQI Direct Path Blocked BenzylOH Benzylic Alcohol (1-Hydroxyethyl) Ethyl->BenzylOH CYP450 (Side-chain Ox) GSH Glutathione Depletion NAPQI->GSH Covalent Binding Excretion Glucuronidation/ Excretion BenzylOH->Excretion Phase II

Figure 1: Divergent metabolic pathways.[1] The ethyl analog avoids direct NAPQI formation, serving as a negative control for mechanism-based hepatotoxicity.

Functional Potency: COX Inhibition Screen

Objective: To quantify the impact of removing the H-bond donor on Cyclooxygenase (COX) activity.

Protocol: Colorimetric COX Inhibitor Screening

Rationale: This assay measures the peroxidase activity of COX, which is the specific site where paracetamol acts (reducing the active site tyrosine radical).

Materials
  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.[1]

  • Substrate: Arachidonic Acid (AA).[1]

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

  • Heme cofactor.[1]

Workflow
  • Assay Setup: In a 96-well plate, add 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme.[1]

  • Inhibitor Addition: Add 10 µL of this compound (Gradient: 0.1 µM to 1000 µM).[1] Include DMSO vehicle control and Indomethacin (Positive Control).[1]

  • Incubation: Incubate for 5 minutes at 25°C.

  • Reaction: Add 20 µL of Colorimetric Substrate Solution (TMPD + Arachidonic Acid).

  • Measurement: Monitor Absorbance at 590 nm for 2 minutes (Kinetic Mode).

  • Analysis: Calculate the slope of the reaction rate. Determine % Inhibition relative to the "No Inhibitor" control.

Data Interpretation Guide:

  • High Potency (IC50 < 10 µM): Indicates the hydrophobic ethyl group successfully occupies a lipophilic pocket, compensating for the loss of the H-bond.

  • Low Potency (IC50 > 100 µM): Confirms that the phenolic -OH is essential for interaction with the COX peroxidase site (Tyr385), validating the classic SAR model.[1]

SAR Logic & Decision Tree

Use the following logic flow to interpret the results of your screening campaign.

SAR_Logic Start Test this compound Lipophilicity Is LogP > 2.0? Start->Lipophilicity Potency COX Inhibition Potency? Lipophilicity->Potency Confirmed High BBB Permeability HighPot High Potency (IC50 < 10µM) Potency->HighPot LowPot Low Potency (IC50 > 100µM) Potency->LowPot Concl1 Mechanism: Hydrophobic Pocket Binding HighPot->Concl1 Concl2 Mechanism: H-Bond Essential (Tyr385) LowPot->Concl2

Figure 2: SAR Decision Tree for interpreting potency data relative to the ethyl-substitution.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Graham, G. G., & Scott, K. F. (2005).[1] Mechanism of action of paracetamol.[1][3][4] American Journal of Therapeutics.[1] (Contextual grounding for COX peroxidase mechanism). Available at: [Link]

  • Hansch, C., et al. (1995).[1][5] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1][5] (Source for Acetanilide/LogP comparative data).

  • NIST Chemistry WebBook. this compound Thermochemical Data. National Institute of Standards and Technology.[1] Available at: [Link][1]

Sources

Application Notes & Protocols: N-(4-Ethylphenyl)acetamide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The coordination chemistry of N-(4-Ethylphenyl)acetamide is a nascent field with limited direct literature. The following application notes and protocols are constructed based on established principles of coordination chemistry and analogies to structurally similar N-arylacetamide ligands. This guide is intended to serve as a foundational framework for researchers pioneering the investigation of this ligand and its potential applications.

Introduction: Unveiling the Potential of this compound in Coordination Chemistry

This compound, a derivative of acetanilide, is recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly analgesic and anti-inflammatory drugs[1]. Its molecular architecture, featuring a phenyl ring, an ethyl substituent, and an acetamide group, presents intriguing possibilities for its application as a ligand in coordination chemistry. The amide functionality, with its constituent nitrogen and oxygen atoms, offers potential donor sites for coordination with a variety of metal ions[2][3].

The exploration of new ligand systems is a cornerstone of innovation in coordination chemistry, leading to novel metal complexes with unique electronic, magnetic, and reactive properties. Such complexes are at the heart of advancements in catalysis, materials science, and medicinal inorganic chemistry[4][5]. The subtle electronic and steric modifications introduced by the ethyl group in this compound, compared to its more studied counterparts, may lead to the development of metal complexes with fine-tuned reactivity and selectivity.

This document provides a comprehensive guide for researchers interested in exploring the coordination chemistry of this compound. It outlines the ligand's key characteristics, proposes potential coordination modes, and offers a detailed, albeit foundational, protocol for the synthesis and characterization of its metal complexes.

Ligand Profile: this compound

A thorough understanding of the ligand's properties is paramount before embarking on the synthesis of its metal complexes.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[6]
Molecular Weight 163.22 g/mol [6]
CAS Number 3663-34-1[1]
Melting Point 363.6 - 367.9 K (90.45 - 94.75 °C)[1]
Appearance Solid[7]

The presence of both a potential hydrogen bond donor (N-H) and acceptor (C=O) in the amide group suggests the possibility of forming extended supramolecular structures in the solid state. The ethyl group at the para position of the phenyl ring introduces a moderate steric bulk and is an electron-donating group, which can influence the electron density on the aromatic ring and, consequently, the coordination properties of the amide group.

Proposed Coordination Chemistry of this compound

Based on the known coordination behavior of analogous N-arylacetamides, this compound is predicted to act as a monodentate or a bridging ligand. The primary coordination sites are the carbonyl oxygen and the amide nitrogen.

  • Monodentate Coordination: The most probable mode of coordination is through the carbonyl oxygen atom, which is a hard donor and readily coordinates to a variety of metal ions. Coordination through the nitrogen atom is also possible, though less common for simple amides.

  • Bridging Coordination: In polynuclear complexes, the amide group can bridge two metal centers, with the oxygen and nitrogen atoms coordinating to different metals.

The choice of the metal precursor and reaction conditions will significantly influence the resulting coordination mode and the geometry of the complex.

Caption: Proposed coordination modes of this compound.

Experimental Protocols

Synthesis of a Representative Palladium(II) Complex with this compound

This protocol describes a general method for the synthesis of a dichlorobis(this compound)palladium(II) complex, a plausible product based on the common coordination chemistry of palladium(II) with N-donor ligands.

Materials:

  • This compound (C₁₀H₁₃NO)

  • Palladium(II) chloride (PdCl₂)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ligand Solution: In a 50 mL Schlenk flask under an inert atmosphere, dissolve this compound (2.0 mmol, 326.4 mg) in anhydrous methanol (20 mL). Stir the solution at room temperature until the ligand is completely dissolved.

  • Preparation of the Metal Salt Solution: In a separate flask, dissolve palladium(II) chloride (1.0 mmol, 177.3 mg) in anhydrous methanol (10 mL). Gentle heating may be required to facilitate dissolution.

  • Reaction: Slowly add the palladium(II) chloride solution to the stirred ligand solution at room temperature. A color change and/or the formation of a precipitate is expected.

  • Reflux: Attach a condenser to the Schlenk flask and heat the reaction mixture to reflux for 4-6 hours under a continuous flow of inert gas.

  • Isolation of the Product: After cooling the reaction mixture to room temperature, a solid product should precipitate. If not, reduce the volume of the solvent under vacuum. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

Synthesis_Workflow Start Start Dissolve Ligand Dissolve this compound in anhydrous Methanol Start->Dissolve Ligand Dissolve Metal Salt Dissolve PdCl2 in anhydrous Methanol Start->Dissolve Metal Salt Mix Solutions Slowly add PdCl2 solution to Ligand solution Dissolve Ligand->Mix Solutions Dissolve Metal Salt->Mix Solutions Reflux Reflux for 4-6 hours under inert atmosphere Mix Solutions->Reflux Cool and Precipitate Cool to room temperature and collect precipitate Reflux->Cool and Precipitate Wash and Dry Wash with cold Methanol and Diethyl Ether, then dry Cool and Precipitate->Wash and Dry Characterize Characterize Wash and Dry->Characterize

Caption: General workflow for the synthesis of a Palladium(II) complex.

Characterization of the Synthesized Complex

A comprehensive characterization is essential to confirm the identity and structure of the newly synthesized complex.

TechniqueExpected Observations and Interpretation
FT-IR Spectroscopy A shift in the C=O stretching frequency (typically around 1660 cm⁻¹) to a lower wavenumber upon coordination to the metal center. Changes in the N-H stretching and bending vibrations would also be indicative of coordination.
¹H and ¹³C NMR Spectroscopy Shifts in the resonances of the protons and carbons near the coordination site (amide group and phenyl ring) upon complexation. Broadening of peaks may also be observed.
UV-Vis Spectroscopy Appearance of new absorption bands in the UV-visible region corresponding to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.
Mass Spectrometry Determination of the molecular weight of the complex and fragmentation patterns that can provide structural information.
Elemental Analysis Confirmation of the empirical formula of the synthesized complex by determining the percentage composition of C, H, and N.
X-ray Crystallography Unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications

While experimental data is needed for validation, the coordination complexes of this compound could find applications in several fields:

  • Homogeneous Catalysis: Palladium complexes are renowned for their catalytic activity in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions[8][9]. The electronic and steric properties imparted by the this compound ligand could modulate the catalytic performance of the metal center.

  • Materials Science: Metal complexes can be precursors for the synthesis of novel materials with interesting magnetic, optical, or conductive properties[4].

  • Bioinorganic and Medicinal Chemistry: The modification of biologically active organic molecules through coordination to metal ions can lead to enhanced therapeutic properties or novel mechanisms of action[2][3]. Given that this compound is a pharmaceutical intermediate, its metal complexes could be explored for their biological activities.

Conclusion

This compound represents an unexplored yet promising ligand for the development of novel coordination complexes. The protocols and insights provided in this guide are intended to catalyze research in this area. By systematically investigating the synthesis, characterization, and reactivity of its metal complexes, the scientific community can unlock the full potential of this versatile ligand. The analogies drawn from related N-arylacetamides provide a solid starting point for this exciting endeavor.

References

  • Altau, K., Beasley, J.G., Pine, H.J., Crawford, R.H., Tucker, W.T., Brown, A.D., & Capps, J.D. (1963). Some Derivatives of Ethylbenzene.
  • MySkinRecipes. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, 5(4), 73-77.
  • Smajlagić, A., Srabović, M., Huremović, M., Ademović, Z., & Pehlić, E. (2025). Synthesis, Characterization of Metal Complexes of Mg(II) and Cu(II) ions with N-(4-hydroxyphenyl) acetamide. AWS, 36(1), 1-8.
  • U.S. National Library of Medicine. (n.d.). Quinoline-thiosemicarbazone-1,2,3-triazole-acetamide derivatives as new potent α-glucosidase inhibitors. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved February 7, 2026, from [Link]

  • Chad's Prep. (2022, April 18). Coordinate Covalent Bonding (21.1) | General Chemistry [Video]. YouTube. [Link]

  • Chemical Science. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Retrieved February 7, 2026, from [Link]

  • Erowid. (n.d.). Palladium-catalyzed cross-coupling reaction of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). RU2273628C2 - Method for preparing derivatives of phenylacetic acid.
  • LibreTexts. (2023, August 26). 19.2: Coordination Chemistry of Transition Metals. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Molecules. (2015). Special Issue: Practical Applications of Metal Complexes. MDPI. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel synthesis of palladium (II) complexes derived from 3-arylsydnone-4-carbaldehyde N(4)-phenylthiosemicarbazones and biological activity. PubMed. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). Ligand-free N-arylation of heterocycles using metal-organic framework [Cu(INA)2] as an efficient heterogeneous catalyst. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020). (PDF) New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. Retrieved February 7, 2026, from [Link]

  • SlidePlayer. (n.d.). Chapter 23 Chemistry of Coordination Compounds. Retrieved February 7, 2026, from [Link]

  • Synthio. (n.d.). The Role of N-Ethylacetamide in Spectroscopic Analysis & Material Science. Retrieved February 7, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Metal Complexes for Therapeutic Applications. eScholarship. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Ethylphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we delve into the nuances of the reaction, offering insights grounded in chemical principles to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and reliable method for synthesizing this compound is through the N-acetylation of 4-ethylaniline.[1][2] This reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The choice between these two reagents often depends on the desired reaction rate and the need to control exothermicity. Acetic anhydride is generally preferred for its moderate reactivity and easier handling.

The reaction is commonly carried out in a suitable solvent, and the addition of a base is often necessary to neutralize the acidic byproduct, such as acetic acid or hydrochloric acid.[3]

Q2: What are the typical reaction conditions for this synthesis?

While specific protocols can vary, a general and effective procedure involves dissolving 4-ethylaniline in a solvent like glacial acetic acid or a non-protic solvent such as dichloromethane.[1][3] The acetylating agent (e.g., acetic anhydride) is then added slowly, often at a controlled temperature (e.g., room temperature or below) to manage the exothermic nature of the reaction.[3]

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a highly effective and convenient method for monitoring the reaction's progress.[3] By co-spotting the reaction mixture with the starting material (4-ethylaniline), you can visually track the consumption of the reactant and the formation of the product.[2] A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to this compound.

Q4: What is the expected appearance of the final product?

Pure this compound is typically a white to off-white crystalline solid.[3] The color and crystalline nature are good initial indicators of purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Low or No Product Yield
Possible Cause(s) Suggested Solution(s) Causality Explained
Inactive Acetylating Agent Use a fresh or properly stored bottle of acetic anhydride or acetyl chloride.Acetic anhydride and acetyl chloride are susceptible to hydrolysis upon exposure to moisture. This reaction converts them into acetic acid, which is a much weaker acetylating agent, thus significantly reducing or altogether preventing the desired reaction.
Protonation of the Starting Amine If using acetyl chloride, add a non-nucleophilic base like pyridine or triethylamine to the reaction mixture. With acetic anhydride, a weaker base like sodium acetate can be sufficient.[3]The reaction of acetyl chloride with 4-ethylaniline generates hydrochloric acid (HCl) as a byproduct. As an amine, 4-ethylaniline is basic and will be protonated by the strong acid HCl. The resulting ammonium salt is no longer nucleophilic and cannot react with the acetylating agent, effectively halting the reaction. A base scavenges the acid, preventing this deactivation.[3]
Inadequate Reaction Time or Temperature Monitor the reaction by TLC until the starting material is consumed.[3] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be considered, but must be done cautiously to avoid side reactions.Amide formation is not always instantaneous. Insufficient time or a reaction temperature that is too low can lead to an incomplete reaction.
Presence of Multiple Spots on TLC After Reaction
Possible Cause(s) Suggested Solution(s) Causality Explained
Incomplete Reaction Increase the reaction time or consider using a slight excess (1.1-1.2 equivalents) of the acetylating agent.As mentioned previously, insufficient reaction time is a common cause of unreacted starting material. A slight excess of the acetylating agent can help drive the reaction to completion.
Formation of Di-acetylated Product Use a controlled stoichiometry of the acetylating agent (ideally 1.0 to 1.1 equivalents).[3] Monitor the reaction closely by TLC and stop it once the starting material is consumed.[3]While less common for anilines under standard conditions, over-acetylation can occur, leading to the formation of a di-acetylated byproduct. This is more likely with highly reactive acetylating agents or prolonged reaction times at elevated temperatures.
Hydrolysis of the Product Employ mild workup conditions. Carefully neutralize the reaction mixture and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[3]Amides can be hydrolyzed back to the corresponding amine and carboxylic acid under harsh acidic or basic conditions, particularly with heating.[4] This will result in the reappearance of the starting material on the TLC plate.
Difficulty in Product Crystallization/Purification
Possible Cause(s) Suggested Solution(s) Causality Explained
Presence of Oily Impurities If the product oils out during recrystallization, try a different solvent system.[5] Sometimes, purifying the crude product by column chromatography before recrystallization can remove problematic impurities.[5]Oxidation of the starting amine or side reactions can produce tarry, oily byproducts that can inhibit crystallization of the desired product.
Residual Acetic Acid or Base Ensure the crude product is thoroughly washed with water during filtration to remove any residual acids or bases. A wash with a dilute sodium bicarbonate solution can help neutralize residual acid.The presence of acidic or basic impurities can interfere with the crystal lattice formation, leading to poor crystallization or the formation of an oil.

Experimental Protocols

Detailed Synthesis Protocol

This protocol provides a robust method for the synthesis of this compound.

  • Preparation of the Reaction Mixture : In a round-bottom flask, dissolve 4-ethylaniline in glacial acetic acid.[1][6]

  • Addition of Acetylating Agent : Slowly add acetic anhydride to the solution with constant stirring.[1] The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

  • Reaction Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Precipitation : Once the reaction is complete, pour the reaction mixture into a beaker of cold water with stirring.[3] The product, this compound, will precipitate out of the solution.

  • Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and byproducts.[3]

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3][5]

Recrystallization Protocol
  • Dissolution : In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[5]

  • Decolorization (if necessary) : If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration : Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.[5]

  • Crystallization : Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification 4-Ethylaniline 4-Ethylaniline Reaction_Vessel Acetylation 4-Ethylaniline->Reaction_Vessel Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Vessel Precipitation Precipitation Reaction_Vessel->Precipitation Pour into cold water Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Check_Reagents Check Acetylating Agent Activity Start->Check_Reagents Check_Reaction_Conditions Review Reaction Time & Temp Start->Check_Reaction_Conditions Check_Workup Evaluate Workup Procedure Start->Check_Workup Inactive_Reagent Use Fresh Reagent Check_Reagents->Inactive_Reagent Incomplete_Reaction Increase Time/ Temp Check_Reaction_Conditions->Incomplete_Reaction Product_Loss Optimize Purification Check_Workup->Product_Loss

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]

  • Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C10H13NO). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of acetamide. Retrieved from [Link]

  • International Journal of Science and Research. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Google Patents. (n.d.). CN117049977A - Preparation method of N-ethyl-2-(4-formylphenyl) acetamide.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

Sources

Preventing the oxidation of 4-ethylaniline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Oxidative Degradation in 4-Ethylaniline Synthesis Ticket ID: #EA-OX-404

Introduction: The "Browning" Problem

If you are reading this, your clear, colorless 4-ethylaniline distillate likely turned pink, then brown, and finally black within hours of isolation. You are not alone.

Primary aromatic amines, particularly alkyl-substituted ones like 4-ethylaniline (p-ethylaniline), are notoriously sensitive to oxidative coupling. This guide moves beyond basic "keep it under nitrogen" advice. It provides a mechanistic understanding of why the molecule degrades and a self-validating protocol to stop it.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must understand the enemy. 4-Ethylaniline does not simply "absorb oxygen"; it undergoes a radical-mediated cascade. The ethyl group at the para position activates the ring, increasing electron density at the nitrogen atom, making it more susceptible to oxidation than unsubstituted aniline.

The Oxidation Cascade
  • Initiation: Atmospheric oxygen (or trace metal ions like

    
    / 
    
    
    
    ) abstracts an electron from the lone pair on the nitrogen, forming a radical cation .
  • Propagation: These radicals resonate and attack unoxidized molecules, leading to N-N or C-N coupling.

  • Chromophore Formation: The initial dimers oxidize further into quinone imines (intense yellow/red) and eventually complex aniline black-type polymers (insoluble black tar).

Visualizing the Pathway

OxidationPathway Start 4-Ethylaniline (Colorless) Radical Radical Cation [Ar-NH2•]+ Start->Radical O2 / Light / Metal Ions Dimer Hydrazobenzene / Diphenylamine deriv. Radical->Dimer Coupling Quinone Quinone Imine (Yellow/Red) Dimer->Quinone -2H, -2e Polymer Aniline Black Polymer (Black Tar) Quinone->Polymer Polymerization

Figure 1: The oxidative degradation pathway of 4-ethylaniline. Note that the "Pink/Red" phase is the formation of Quinone Imines, a warning sign before irreversible polymerization.

Module 2: Synthesis & Reaction Control

While Iron/Acid reduction (Bechamp) is traditional, it introduces iron ions—a catalyst for the very oxidation you are trying to avoid. Catalytic Hydrogenation is the superior method for stability.

Recommended Protocol: Catalytic Hydrogenation

Reaction: 4-Ethylnitrobenzene +




4-Ethylaniline +

ParameterSpecificationRationale
Catalyst 5% Pd/C or Pt/CClean removal via filtration; avoids metal ion contamination.
Solvent Methanol or EthanolHigh solubility; easy to strip; allows low-temp processing.
Pressure 3–5 bar (45–75 psi)Moderate pressure ensures rapid reduction, minimizing residence time.
Temperature 40–60°CCritical: Do not exceed 70°C. High heat promotes thermal degradation.
Additives Trace

Neutralizes trace acids that might catalyze condensation.
The "Zero-Oxygen" Workup

The moment you stop the hydrogen flow is the most dangerous. Follow this workflow to maintain the "Inert Shield."

WorkupFlow Rxn Hydrogenation Reactor (Under H2) Filter Filtration (Celite) UNDER ARGON BLANKET Rxn->Filter Transfer via Cannula Evap Rotary Evaporation (Backfill with N2) Filter->Evap Degassed Solvent Distill Vacuum Distillation (Add Zn Dust) Evap->Distill Crude Oil Storage Storage (Sealed/Dark) Distill->Storage Pure Distillate

Figure 2: Inert atmosphere workflow. The critical failure point is usually the filtration step where air is sucked through the catalyst cake.

Module 3: Isolation & Purification

The Golden Rule: Never distill aromatic amines at atmospheric pressure. The boiling point (216°C) is too high and will cause immediate degradation.

Vacuum Distillation Protocol
  • Pre-treatment: Add a small amount of Zinc Dust (<1% w/w) to the distillation flask. Zinc acts as a sacrificial reductant, scavenging oxygen during heating.

  • Pressure: Maintain vacuum at <20 mmHg .

  • Target Temperature: At 20 mmHg, 4-ethylaniline boils at roughly 72–75°C .

  • Collection: Discard the first 5% (forerun) which contains water and lower-boiling impurities.

Chemical Stabilization (The "Salt" Method)

If you do not need the free base immediately, convert it to the Hydrochloride salt. The salt form protonates the amine lone pair, rendering it chemically inert to oxidation.

  • Procedure: Dissolve crude amine in ethanol

    
     Add conc. HCl (1.1 eq) 
    
    
    
    Precipitate with diethyl ether
    
    
    Filter.
  • Result: 4-Ethylaniline Hydrochloride is a stable, white solid that can be stored for years.

Troubleshooting & FAQs

Q: My distillate is clear initially but turns pink after 1 hour. Why? A: This is "Auto-oxidation." You likely have dissolved oxygen in your receiving flask.

  • Fix: Purge your receiving flask with Nitrogen before distillation. Add a crystal of Sodium Bisulfite to the receiving flask as a preservative.

Q: The reaction mixture turned black during filtration. Is it ruined? A: Not necessarily. The black color is often a surface polymer ("Aniline Black"). The bulk product might still be intact.[1]

  • Fix: Perform an acid-base extraction.

    • Dissolve in dilute HCl (Product goes into water; Polymer stays in organic/solid).

    • Filter off the black solids.

    • Neutralize filtrate with NaOH under nitrogen and extract immediately.

Q: Can I use Sodium Sulfate to dry the organic layer? A: Yes, but ensure it is anhydrous and the contact time is short. Long exposure to drying agents in open air is a common oxidation vector. Flush the drying flask with Argon.

Q: What is the best storage condition? A:

  • Form: Free Base (Liquid)

  • Container: Amber glass vial (UV protection).

  • Headspace: Argon (heavier than air, provides better blanket than N2).

  • Temp: 2–8°C (Refrigerator).

References

  • Electrochemical Oxidation of Aniline Derivatives

    • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
    • Source: MDPI (Molecules), 2020.
    • URL:[Link][2]

  • Synthesis via Hydrogenation

    • Title: Catalytic Hydrogenation of Nitrobenzene to Aniline (Applic
    • Source: Mettler Toledo.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 4-Ethylaniline Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

  • Purification Techniques

    • Title: Purification of Labor
    • Source: ScienceDirect (General Reference for Vacuum Distill
    • URL:[Link]

Sources

Challenges in the purification of N-substituted acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #ACET-8492 Subject: Purification Protocols for N-Substituted Acetanilides Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview

You have reached the Tier 3 Technical Support guide for amide synthesis. N-substituted acetanilides (e.g., Acetaminophen/Paracetamol, Acetanilide) are robust intermediates, yet they suffer from persistent purification issues: oxidative coloration ("pinking"), starting material contamination (anilines), and polymorphic instability.

This guide moves beyond basic textbook recipes. It provides the causal logic required to troubleshoot failing purifications and achieve pharma-grade purity (>99.5%).

Module 1: The "Pink" Problem (Oxidative Impurities)

Symptom: Your white solid turns pink or brown upon exposure to air or light. Root Cause: Trace amounts of unreacted aniline starting material oxidize to form highly conjugated, colored quinone-like species (e.g., azo compounds or p-benzoquinone imines).

The Protocol: Reductive Decolorization

Activated carbon alone is often insufficient because it relies solely on adsorption. For persistent color, you must chemically reduce the chromophores.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude acetanilide in boiling solvent (typically water or 10% EtOH/Water).

  • Chemical Reduction: Add Sodium Dithionite (

    
    )  (10–20 mg per gram of crude).
    
    • Mechanism:[1] Dithionite reduces the colored oxidized impurities (quinones) back to colorless phenols/amines or breaks their conjugation.

  • Adsorption: Add Activated Carbon (1-2% w/w).

    • Critical: Do not add carbon to a boiling solution; it will boil over. Cool slightly, add carbon, then reheat to reflux for 5-10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.

    • Why pre-warmed? Prevents the product from crystallizing inside the funnel, which kills yield.

Module 2: Chemical Decontamination (The pKa Logic)

Symptom: TLC or HPLC shows a persistent spot for the starting aniline. Root Cause: Co-crystallization. Anilines and their acetylated amides often have similar solubility profiles in organic solvents.

The Solution: Selective Protonation You cannot rely on crystallization alone to remove >5% aniline. You must exploit the massive acidity difference between the amine and the amide.

Compound ClassApprox.[2][3][4][5][6][7][8][9][10][11] pKa (Conjugate Acid)Behavior in pH 2 (HCl)Solubility
Aniline (Start Material) ~4.6Protonates to

Water Soluble
Acetanilide (Product) ~0.5Remains Neutral

Organic Soluble

Diagram 1: The Separation Logic Flowchart This diagram illustrates the decision matrix for removing aniline contaminants.

SeparationLogic Crude Crude Mixture (Acetanilide + Aniline) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Crude->Dissolve Wash Wash with 1M HCl Dissolve->Wash Add Acid Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains Neutral Acetanilide) Sep->OrgLayer Bottom (DCM) or Top (EtOAc) AqLayer Aqueous Layer (Contains Aniline-HCl Salt) Sep->AqLayer Opposite Phase Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Waste Waste Stream AqLayer->Waste Discard (Toxic) Pure Pure Acetanilide Solid Dry->Pure

Caption: Selective extraction exploiting the basicity of aniline (pKa ~4.6) vs. the neutrality of acetanilide (pKa < 1).

Module 3: Crystallization & Polymorphism

Symptom: Low melting point or "oiling out" (product forms a liquid blob instead of crystals). Root Cause:

  • Oiling Out: The solution temperature is above the melting point of the solvated product, or the solvent mixture (e.g., Ethanol/Water) became too water-rich too quickly.

  • Polymorphism: Paracetamol, for example, has a stable Form I (Monoclinic) and a metastable Form II (Orthorhombic).[12][13] Rapid cooling often traps unstable polymorphs or amorphous material.

Self-Validating Protocol: The "Cloud Point" Method

  • Solvent Choice:

    • Paracetamol:[5][9][10][12][13][14][15][16][17][18][19] Water (Boiling) is best.

    • Lipophilic Analogs: Ethanol/Water (1:1).

  • Dissolution: Dissolve in minimum hot solvent.

  • Seeding (Critical): Once the solution cools slightly and becomes turbid (the "Cloud Point"), add a tiny crystal of pure product.

    • Why? This provides a template for the crystal lattice, preventing oiling out and enforcing the desired polymorph (Form I).

  • Cooling Ramp:

    • Incorrect: Plunging directly into ice bath (Traps impurities, forms amorphous oil).

    • Correct: Ambient air cool

      
       Water bath 
      
      
      
      Ice bath (over 30 mins).

Module 4: Advanced Purification (Chromatography)

Use this only if the acetanilide has complex functional groups (e.g., nitro, halo) making it unsuitable for acid washing.

Stationary Phase: Silica Gel (Standard 40-63


).
Mobile Phase: 
  • Acetanilides are polar. Start with 30% Ethyl Acetate in Hexanes .

  • Tailing Issues: If peaks tail, the amide hydrogen is interacting with the silica silanols.

  • The Fix: Add 1% Triethylamine to the mobile phase to cap the silanols, sharpening the peak.

Troubleshooting FAQ

Q1: My yield is low (<40%) after recrystallization from water.

  • Diagnosis: You likely used too much solvent. Acetanilides are sparingly soluble in cold water, but not insoluble.

  • Fix: Collect the mother liquor (filtrate). Concentrate it by 50% on a rotovap and cool again to harvest a "second crop." Warning: The second crop is always less pure.

Q2: The product looks white but melts over a wide range (e.g., 164-169°C).

  • Diagnosis: Wet crystals or inorganic salts trapped in the lattice.

  • Fix: Dry the sample in a vacuum oven at 50°C overnight. If the range remains wide, you have organic impurities (likely di-acetylated side products). Perform the Acid Wash (Module 2) followed by recrystallization.

Q3: I see a "ghost" peak in HPLC at RRT 0.8.

  • Diagnosis: This is often 4-aminophenol (in Paracetamol synthesis).[3][15] It is electrochemically active and oxidizes easily.

  • Fix: Ensure your recrystallization solvent contains 0.1% sodium metabisulfite to prevent oxidation during the heat cycle.

Visual Summary: The Purification Decision Tree

DecisionTree Start Start: Impure Acetanilide Q_Color Is it Pink/Brown? Start->Q_Color Action_Carbon Action: Dithionite + Carbon Q_Color->Action_Carbon Yes Q_Aniline Contains Aniline? Q_Color->Q_Aniline No Action_Carbon->Q_Aniline Action_Acid Action: 1M HCl Wash Q_Aniline->Action_Acid Yes Q_MP Sharp Melting Point? Q_Aniline->Q_MP No Action_Acid->Q_MP Action_Recryst Action: Slow Recrystallization Q_MP->Action_Recryst No Final Release Product Q_MP->Final Yes Action_Recryst->Final

Caption: Logical workflow for determining the necessary purification steps based on observed impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Royal Society of Chemistry. "The extraction and purification of paracetamol from tablets." RSC Learn Chemistry. Link

  • Bain, D. et al. "Polymorph Control in Batch Seeded Crystallizers: A Case Study with Paracetamol." CrystEngComm, 2018. Link

  • Google Patents. "Method for the purification of acetaminophen (US5981799A)." Google Patents. Link

  • Pediaa. "Difference Between Aniline and Acetanilide."[2][4] Pediaa.com, 2018. Link

Sources

Technical Support Center: Exothermic Reaction Control in N-(4-Ethylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-4ETA-THERMO-001 Status: Open Priority: Critical (Process Safety / Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary & Thermodynamic Profile

User Query: How do I prevent thermal runaway and ensure product quality during the acetylation of 4-ethylaniline with acetic anhydride?

Root Cause Analysis: The synthesis of N-(4-ethylphenyl)acetamide via acetic anhydride is a classic nucleophilic acyl substitution. However, it is highly exothermic . The reaction enthalpy (


) for aniline acetylation is typically between -55 and -65 kJ/mol .

In a batch reactor without adequate heat removal, this energy release can cause a rapid adiabatic temperature rise (


), leading to:
  • Solvent Boiling: If

    
     exceeds the boiling point of the solvent (e.g., DCM or water/azeotropes).
    
  • Impurity Formation: High temperatures favor the formation of N,N-diacetyl derivatives (diacetylation) and oxidation of the amine.

  • Safety Hazards: Uncontrolled pressure buildup and potential reactor rupture.

Key Reaction Parameters
ParameterValue / DescriptionImpact on Safety
Substrate 4-Ethylaniline (Liquid, bp ~216°C)Toxic, absorbs through skin.
Reagent Acetic Anhydride (Liquid, bp ~140°C)Corrosive, lachrymator. Reacts violently with water.[1][2]
Reaction Type Nucleophilic Acyl SubstitutionExothermic (

kJ/mol).
Critical Hazard Thermal RunawayRapid dosing leads to uncontrollable temp spikes.
Target Temp 0°C – 20°C (Initial), < 60°C (Peak)Higher temps degrade product color and purity.

Standard Operating Procedure (SOP)

Validated Protocol for Safe Synthesis

This protocol uses a water/acetic acid solvent system .[3] This is preferred for safety because water has a high heat capacity (


), acting as a thermal buffer, though it consumes some anhydride via hydrolysis.
Reagents
  • 4-Ethylaniline: 1.0 equivalent

  • Acetic Anhydride: 1.2 – 1.3 equivalents (Excess accounts for hydrolysis)

  • Solvent: Water (primary thermal buffer) + HCl (to solubilize amine) + Sodium Acetate (buffer/catalyst).

Step-by-Step Workflow
  • Amine Solubilization (Endothermic/Neutral):

    • In a reaction vessel equipped with an overhead stirrer and internal temperature probe, dissolve 4-ethylaniline in dilute HCl.

    • Why: Aniline derivatives are often insoluble in water; the hydrochloride salt is soluble.

    • Checkpoint: Ensure the solution is clear before proceeding.

  • Buffer Preparation:

    • Prepare a separate saturated solution of Sodium Acetate in water.

    • Why: This will be added later to deprotonate the amine salt, liberating the free amine for reaction immediately in the presence of the anhydride.

  • Controlled Dosing (The Critical Step):

    • Action: Add Acetic Anhydride to the amine solution.[4][5][6]

    • IMMEDIATELY add the Sodium Acetate solution.[3][5]

    • CRITICAL CONTROL: Vigorous stirring is required. The reaction is biphasic initially.

    • Thermodynamic Control: If scaling up (>10g), add the anhydride dropwise while monitoring temperature. Do not allow

      
      .
      
  • Crystallization & Isolation:

    • Cool the mixture to 0–5°C in an ice bath. The product, this compound, will precipitate as a white solid.

    • Filter and wash with cold water to remove acetic acid and unreacted amine salts.

Mechanism & Process Logic (Visualized)

Diagram 1: Reaction Mechanism Pathway

This diagram illustrates the nucleophilic attack and the critical tetrahedral intermediate.

ReactionMechanism Substrate 4-Ethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Exothermic Step) Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Transition Elimination of Acetate Intermediate->Transition Product This compound (Precipitate) Transition->Product Crystallization Byproduct Acetic Acid Transition->Byproduct

Caption: Figure 1. Nucleophilic acyl substitution pathway.[7] The formation of the amide bond is the primary heat-generating step.

Diagram 2: Safety Interlock Logic for Scale-Up

For automated or semi-automated reactors, follow this logic loop to prevent runaway.

SafetyLoop Start Start Dosing Acetic Anhydride Measure Measure Reactor Temp (Ti) Start->Measure Decision Is Ti > Setpoint (e.g., 40°C)? Measure->Decision ActionStop STOP Dosing Increase Jacket Cooling Decision->ActionStop YES (Unsafe) ActionContinue Continue Dosing Maintain Rate Decision->ActionContinue NO (Safe) ActionStop->Measure Wait for Cool Down ActionContinue->Measure

Caption: Figure 2. Active process control loop. Dosing must be enslaved to reactor temperature to prevent thermal runaway.

Troubleshooting Center (FAQ)

Q1: The reaction mixture turned dark/black instead of white. What happened?

  • Diagnosis: Oxidation of the aniline substrate.

  • Root Cause: 4-Ethylaniline is sensitive to air oxidation, especially at high temperatures or high pH.

  • Fix: Ensure the aniline is fresh (distill if necessary). Run the reaction under an inert atmosphere (

    
    ) if possible, and keep the temperature strictly controlled. Dark color often indicates "tar" formation from polymerized aniline.
    

Q2: I am seeing "oiling out" (liquid phase separation) instead of crystallization.

  • Diagnosis: The product melting point depression.

  • Root Cause: this compound has a melting point around 94-96°C. However, in the presence of impurities (acetic acid/water mix) and excess heat, it may form a supersaturated oil.

  • Fix:

    • Cool Slower: Rapid cooling traps impurities.

    • Seed Crystals: Add a small crystal of pure product to induce nucleation.

    • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask to provide nucleation sites.

Q3: The yield is low (<50%). Where did the product go?

  • Diagnosis: Hydrolysis competition or solubility loss.

  • Root Cause:

    • Hydrolysis:[8] If the temperature was too high, water attacked the acetic anhydride faster than the amine did.

    • Solubility: The product is slightly soluble in hot water/acetic acid.

  • Fix:

    • Increase the equivalents of acetic anhydride (to 1.3 - 1.5 eq).

    • Ensure the final mixture is cooled to <5°C before filtration.

    • Do not wash the filter cake with hot water; use ice-cold water.

Q4: Violent boiling occurred upon adding the anhydride.

  • Diagnosis: Thermal Runaway.

  • Root Cause: Dosing rate exceeded the heat removal capacity of your cooling bath.

  • Fix: STOP immediately. For the next run, calculate the Adiabatic Temperature Rise. Use a dropping funnel to add the anhydride over 20-30 minutes, not all at once.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72893, this compound. [Link]

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed.; Elsevier: Amsterdam, 2006. (Safety data on Acetic Anhydride/Amine exotherms).
  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Acetic Anhydride. [Link]

  • Org. Synth. Acetylation of Amines: General Procedures. Organic Syntheses, Coll. Vol. 1, p. 123. [Link]

Sources

Selecting the optimal solvent system for N-(4-Ethylphenyl)acetamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems for Recrystallization & Purification Ticket ID: #PUR-ETH-ACE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hydrophobic Shift"

Purifying N-(4-Ethylphenyl)acetamide (CAS: 3663-34-1) requires a distinct approach compared to unsubstituted acetanilide. The addition of the 4-ethyl group introduces two critical physicochemical changes:

  • Increased Lipophilicity: The ethyl chain lowers water solubility compared to acetanilide.

  • Lowered Melting Point: The melting point drops to ~94–96°C (compared to 114°C for acetanilide).

Critical Warning: Because the melting point (~95°C) is dangerously close to the boiling point of water (100°C), using pure water as a solvent carries a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

This guide prioritizes a Binary Solvent System (Ethanol/Water) to mitigate this risk while maintaining high impurity rejection.

Module 1: Optimal Solvent Systems

Primary Recommendation: Ethanol/Water (Binary System)

This system balances the hydrophobic nature of the ethyl group with the high polarity required to reject non-polar impurities.

ParameterSpecificationTechnical Rationale
Solvent A (Good) Ethanol (95%)Dissolves the amide and lipophilic ethyl group readily.
Solvent B (Poor) Water (Deionized)Acts as the anti-solvent to induce controlled nucleation.
Ratio Variable (Start 1:1)Tunable polarity prevents oiling out near the 95°C melting point.
Green Score HighBoth solvents are Class 3 (Low Toxicity) per ICH guidelines.
Alternative: Toluene (Single Solvent)

Best for: Anhydrous applications or removing unreacted 4-ethylaniline.

  • Mechanism: 4-Ethylaniline is highly soluble in toluene even when cold; the amide product crystallizes out.

  • Drawback: Higher toxicity profile; requires fume hood.

Module 2: The Self-Validating Protocol (Ethanol/Water)

This protocol includes "Checkpoints" to ensure the system is working before you proceed to the next step.

Step-by-Step Methodology
  • Dissolution (The "Solvent A" Phase):

    • Place crude this compound in an Erlenmeyer flask.

    • Add minimum hot Ethanol (approx. 60-70°C) until just dissolved.

    • Checkpoint 1: Is the solution clear? If dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • The Anti-Solvent Addition:

    • Maintain heat (keep below boiling).

    • Add hot water dropwise.[1]

    • Stop immediately when a faint turbidity (cloudiness) persists.

  • The Clarification:

    • Add a few drops of hot Ethanol to clear the turbidity.

    • Checkpoint 2: The solution should be crystal clear and near saturation.

  • Controlled Cooling (Crucial Step):

    • Remove from heat.[2] Allow to cool to room temperature slowly (do not use an ice bath yet).

    • Why? Rapid cooling traps impurities in the crystal lattice.

    • Once room temp is reached, move to an ice bath (0-4°C) for 20 minutes.

  • Filtration & Wash:

    • Vacuum filter.[3][4] Wash crystals with cold 1:1 Ethanol/Water.

    • Self-Validation: Test the pH of the filtrate. If pH > 8, unreacted amine (4-ethylaniline) was successfully removed.

Module 3: Troubleshooting Logic (Visualized)

Issue: "Oiling Out"

Symptom: The solution turns milky, and oily droplets form at the bottom instead of crystals. Cause: The temperature is above the melting point of the solid (~95°C) while the saturation limit has been exceeded.

Recrystallization_Logic Start Problem: Solution is Oiling Out CheckTemp Is Temp > 95°C? Start->CheckTemp ActionCool Cool solution to < 90°C immediately CheckTemp->ActionCool Yes CheckSolvent Is Solvent Pure Water? CheckTemp->CheckSolvent No ActionSeed Add Seed Crystal at 85-90°C ActionCool->ActionSeed ActionAddEtOH Add Ethanol to redissolve oil CheckSolvent->ActionAddEtOH Yes (Too Polar) Reheat Reheat to dissolve (Do not boil) CheckSolvent->Reheat No Reheat->ActionSeed

Figure 1: Decision tree for salvaging a crystallization that has oiled out.

Module 4: Impurity Profiling & Removal

The synthesis of this compound often leaves specific residues. Here is how to target them:

ImpurityChemical NatureRemoval StrategyValidation
4-Ethylaniline Basic Amine (Starting Material)Acid Wash: Pre-wash crude solid with dilute HCl. The amine forms a water-soluble salt and is washed away.TLC: Run in Hexane/EtOAc (7:3). Aniline spots stain red with p-Anisaldehyde.
Acetic Acid Acidic ByproductSolvent Choice: Remains in the aqueous mother liquor during EtOH/Water recrystallization.Smell/pH: Product should be odorless and neutral.
Colored Oligomers Oxidized AnilinesAdsorption: Activated Carbon (Charcoal) during the hot filtration step.[1]Visual: Crystals should be white/colorless needles.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low (<50%)?

  • Answer: You likely used too much Ethanol (Solvent A). The compound is very soluble in ethanol.

  • Fix: Concentrate the mother liquor (filtrate) on a rotavap to half volume and cool again to collect a "second crop" of crystals. Note: The second crop is usually less pure.

Q2: Can I use Ethyl Acetate/Hexane instead?

  • Answer: Yes, this is a standard non-polar alternative.

  • Protocol: Dissolve in minimum hot Ethyl Acetate. Add hot Hexane until cloudy.

  • Advantage: Easier to dry (lower boiling points) than water-based systems.

  • Disadvantage: Hexane is neurotoxic (Class 2 solvent). Heptane is a safer substitute.

Q3: How do I dry the crystals properly?

  • Answer: Because the melting point is ~95°C, do not oven dry above 80°C . The crystals may melt or sublime. Vacuum drying at 40-50°C is optimal.

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Phase Change Data. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link][6]

  • Green Chemistry Institute. (2024). Solvent Selection Guide. American Chemical Society. (General reference for solvent safety classes cited in Module 1). [Link]

Sources

How to improve the purity of crude N-(4-Ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(4-Ethylphenyl)acetamide Ticket ID: #EPA-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction

Welcome to the Technical Support Center. You are likely dealing with crude This compound (also known as 4'-ethylacetanilide) synthesized via the acetylation of 4-ethylaniline.[1][2][3]

While this synthesis is generally robust, the lipophilic ethyl group at the para position introduces specific purification challenges compared to standard acetanilide.[1] The melting point of this compound (~94°C [1]) is dangerously close to the boiling point of water, making "oiling out" a frequent failure mode during recrystallization.

This guide prioritizes purity over yield . If you require high-purity material for biological screening or kinetic studies, follow the "Chemical Washing" protocol before attempting recrystallization.[1][2][3]

Module 1: Diagnostic Triage

Before selecting a protocol, identify your specific impurity profile using the table below.

Observation Probable Impurity Root Cause Recommended Action
Pink / Red / Brown Color Oxidized 4-ethylanilineAir oxidation of unreacted starting material.[1][2][3]Protocol A (Acid Wash) + Charcoal
Vinegar Smell Acetic AcidIncomplete removal of acetylation reagent.[3]Protocol A (Bicarbonate Wash)
Melting Point < 90°C Eutectic Impurity MixPresence of N,N-diacetyl byproduct or solvent inclusion.[1][2][3]Protocol B (Recrystallization)
Oily droplets in hot solvent "Oiling Out" PhenomenonSolvent BP > Product MP (~94°C).[3]Protocol B (Solvent Adjustment)

Module 2: The Protocols

Protocol A: Chemical Washing (Pre-Treatment)

Use this if your crude solid is significantly colored or smells of amine/acid.[3]

The Logic: Recrystallization is poor at removing large amounts of unreacted starting material. We utilize the basicity of the amine (4-ethylaniline) and the acidity of the byproduct (acetic acid) to wash them away chemically.[3]

  • Dissolution: Dissolve your crude solid in Ethyl Acetate (approx. 10 mL per gram of solid).[1][3]

  • Acid Wash (Removes Amine):

    • Wash the organic layer twice with 2M HCl (10 mL).[1][3]

    • Mechanism:[3][4] Protonates unreacted 4-ethylaniline into its water-soluble hydrochloride salt (

      
      ), partitioning it into the aqueous layer.[1][2][3]
      
  • Base Wash (Removes Acid):

    • Wash the organic layer twice with Saturated Sodium Bicarbonate (

      
      ) .[1][3]
      
    • Mechanism:[3][4] Neutralizes residual acetic acid into sodium acetate (water-soluble).[1][2][3]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent to yield a pre-cleaned solid.[1][3]
    
Protocol B: Recrystallization (The Gold Standard)

Use this for final polishing of the crystal lattice.[3]

Critical Warning: The melting point of this compound is 93-94°C [1].[1][2][3] Do not use pure water as a solvent (BP 100°C), or the product will melt into an oil before it dissolves, leading to an emulsion rather than a solution.[3]

System: Ethanol / Water (Solvent/Anti-solvent)[3][4]

  • Dissolution (The "Good" Solvent):

    • Place the pre-cleaned solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (approx. 60-70°C) required to dissolve the solid.[1]

    • Note: If the solution is dark, add activated charcoal (1% by weight), stir for 5 mins, and filter hot through Celite.

  • Precipitation (The "Poor" Solvent):

    • Keep the ethanol solution warm (but below boiling).[1]

    • Dropwise, add warm water (50-60°C) while swirling.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1][3]

  • Re-solubilization:

    • Add a few drops of ethanol to clear the cloudiness.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (do not disturb).

    • Once room temperature is reached, place in an ice bath (0-4°C) for 30 minutes.[1][2]

  • Filtration:

    • Filter via vacuum (Buchner funnel).[1][5]

    • Wash crystals with ice-cold 20% Ethanol/Water mixture.[1][2][3]

    • Dry in a vacuum oven at 40°C (well below the MP).

Module 3: Visual Workflows

Figure 1: Diagnostic Logic Flow

DiagnosticFlow Start Analyze Crude Product ColorCheck Is it Pink/Brown? Start->ColorCheck SmellCheck Vinegar Smell? ColorCheck->SmellCheck No ActionWash Perform Protocol A (Acid/Base Wash) ColorCheck->ActionWash Yes (Oxidation) MPCheck MP < 92°C? SmellCheck->MPCheck No SmellCheck->ActionWash Yes (Acetic Acid) ActionRecrys Perform Protocol B (EtOH/Water Recrys) MPCheck->ActionRecrys Yes (Impure Lattice) MPCheck->ActionRecrys No (Polish only) ActionWash->ActionRecrys If High Purity Needed

Caption: Decision matrix for selecting the appropriate purification method based on physical observation of the crude material.

Figure 2: Recrystallization Phase Diagram

RecrysProcess Dissolve 1. Dissolve in Hot Ethanol Turbidity 2. Add Warm Water until Turbid Dissolve->Turbidity Reduce Solubility Clear 3. Add Ethanol drops to Clear Turbidity->Clear Saturation Point Cool 4. Slow Cool (Avoid Oiling) Clear->Cool Crystal Growth Filter 5. Filter & Wash (Cold Solvent) Cool->Filter Isolation

Caption: Step-by-step phase changes required for the Ethanol/Water anti-solvent recrystallization method.

Frequently Asked Questions (FAQs)

Q: My product turned into an oil at the bottom of the flask during recrystallization. What happened? A: This is "Oiling Out." You likely heated the water/ethanol mixture above 93°C (the melting point of the product).

  • Fix: Re-heat the mixture to dissolve the oil, add a small amount of extra ethanol, and let it cool much more slowly with vigorous stirring. If it persists, switch to a lower-boiling solvent system like Ethyl Acetate/Hexanes .[1][2][3]

Q: Can I use Acetone instead of Ethanol? A: Yes, Acetone is a viable alternative "good" solvent. However, Acetone/Water mixtures can sometimes hold water-insoluble impurities in suspension better than Ethanol/Water.[1][2][3] Ethanol is preferred for acetanilides due to better hydrogen-bonding matching with the amide backbone.[1][2]

Q: My yield is low (40-50%), but the crystals are beautiful white needles. Should I be worried? A: For drug development applications, Purity > Yield .[1][3] A 50% yield of >99% pure material is superior to a 90% yield of 95% pure material. The loss is likely due to the product remaining soluble in the mother liquor.[1] You can concentrate the mother liquor to get a "second crop," but keep this crop separate as it will be less pure.[1]

References

  • NIST Chemistry WebBook. this compound Phase Change Data.[1][2][3] National Institute of Standards and Technology.[1] [Link][1][3]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1][3]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][3] (5th Edition).[1][3] Longman Scientific & Technical.[1][3] (General reference for Acetylation of Amines and Recrystallization techniques).

Sources

Validation & Comparative

Comparative Guide: N-(4-Ethylphenyl)acetamide vs. N-Alkylphenylacetamides in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-(4-Ethylphenyl)acetamide (4'-Ethylacetanilide) and its structural analogs, specifically Paracetamol (4'-Hydroxy) and 4'-Methylacetanilide . While Paracetamol is the clinical gold standard for analgesia, this compound serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies.

Key Finding: The substitution of the para-hydroxyl group with an ethyl group drastically alters the compound's physicochemical profile, shifting it from a hydrophilic, centrally-acting analgesic to a highly lipophilic agent. This shift impacts membrane permeability, metabolic clearance pathways (avoiding direct NAPQI formation), and solubility requirements in biological assays.

Physicochemical & Structural Analysis

Understanding the "Homologous Series" effect is prerequisite to assay design. The transition from Methyl to Ethyl increases lipophilicity (LogP), which directly correlates with blood-brain barrier (BBB) penetration and non-specific protein binding.

Table 1: Comparative Physicochemical Profile[1]
FeatureThis compound N-(4-Methylphenyl)acetamide Paracetamol (4-OH) Acetanilide (4-H)
Role Lipophilic Probe / SAR AnalogIntermediate AnalogClinical DrugParent / Toxic Control
LogP (Octanol/Water) ~2.4 - 2.6 (High)~1.60.46 (Low)1.16
Water Solubility Low (<0.5 mg/mL)ModerateHigh (~14 mg/mL)Moderate
H-Bond Capacity Donor: 1, Acceptor: 1Donor: 1, Acceptor: 1Donor: 2 , Acceptor: 2Donor: 1, Acceptor: 1
Key Metabolic Risk Hydrolysis to 4-EthylanilineHydrolysis to ToluidineCYP2E1

NAPQI
Hydrolysis to Aniline

Application Note: The high LogP of the 4-Ethyl variant requires strict DMSO controls. Unlike Paracetamol, which can often be dissolved directly in media, this compound requires pre-solubilization in organic solvent.

Biological Performance & Mechanism[2][3][4]

Analgesic Efficacy (COX Inhibition)

The acetanilide class generally exerts analgesic effects via inhibition of Cyclooxygenase (COX) enzymes (specifically COX-1 and COX-2 variants in the CNS, often termed COX-3).

  • Paracetamol: Relies on the para-OH group to form hydrogen bonds within the peroxidase site of the COX enzyme, reducing the active site heme.

  • This compound: Lacks the reducing -OH group. Its activity is primarily driven by steric occlusion and hydrophobic interactions. SAR studies suggest that while alkyl-substituted acetanilides retain some analgesic potency, they lack the specific "peroxidase reducing" capability of phenols.

    • Hypothesis Validation: In assays, the Ethyl variant often shows higher IC50 values (lower potency) for COX inhibition compared to Paracetamol but may exhibit longer retention times in lipid-rich CNS tissues due to lipophilicity.

Metabolic Divergence & Toxicity

This is the most critical differentiation point. Paracetamol hepatotoxicity is driven by the formation of NAPQI (N-acetyl-p-benzoquinone imine).[1][2]

  • The Ethyl Protective Effect: The 4-ethyl substituent prevents the immediate formation of a quinone imine structure because the para position is blocked by an alkyl chain, not a free hydroxyl or hydrogen.

  • New Toxicity Vector: Instead of NAPQI, the primary risk becomes hydrolysis by amidases to form 4-ethylaniline , which can induce methemoglobinemia (similar to acetanilide).

Visualization: Metabolic Pathways & SAR Logic

MetabolicPathways Ethyl This compound (Lipophilic Probe) Ethylaniline 4-Ethylaniline (Methemoglobinemia Risk) Ethyl->Ethylaniline Amidase Hydrolysis SideChain Side-Chain Oxidation (1-Hydroxyethyl metabolite) Ethyl->SideChain CYP450 Benzylic Hydroxylation (Detoxification pathway) Para Paracetamol (Clinical Drug) NAPQI NAPQI (Toxic Quinone Imine) Para->NAPQI CYP2E1 Bioactivation (Hepatotoxicity) Glucuronide Glucuronidation (Safe Excretion) Para->Glucuronide Phase II Conjugation

Figure 1: Divergent metabolic fates. Paracetamol risks direct liver toxicity via NAPQI, while the Ethyl analog risks blood toxicity (methemoglobinemia) via hydrolysis.

Experimental Protocols

Protocol A: Solubilization for High-Throughput Screening

Objective: Prepare stable stock solutions of this compound without precipitation.

  • Stock Preparation:

    • Weigh 10 mg of this compound.

    • Dissolve in 1 mL of 100% DMSO (anhydrous). Vortex for 30 seconds.

    • Note: Do not use water or ethanol as the primary solvent; the ethyl chain causes rapid precipitation in aqueous buffers.

  • Working Solution (Assay Medium):

    • Dilute the stock 1:1000 into pre-warmed (37°C) culture media (e.g., DMEM + 10% FBS).

    • Final DMSO Concentration: Must be

      
       to avoid solvent toxicity masking the compound's effect.
      
    • Visual Check: Inspect for crystal formation under 10x microscopy immediately after dilution.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Determine if the lipophilicity of the Ethyl variant causes non-specific membrane toxicity compared to Paracetamol.

  • Cell Seeding: Seed HepG2 (liver) cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment:

    • Group A (Control): 0.1% DMSO vehicle.

    • Group B (Paracetamol): 0 - 10 mM (Standard high range).

    • Group C (4-Ethyl): 0 - 500

      
      M.
      
    • Critical Step: The dose range for the Ethyl variant must be lower due to solubility limits and higher lipophilic potency.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

  • Analysis: Plot log(concentration) vs. % Viability. Calculate IC50.

    • Expected Result: 4-Ethyl IC50

      
       Paracetamol IC50 (due to non-specific membrane disruption, not necessarily NAPQI toxicity).
      
Visualization: Assay Workflow

AssayWorkflow Start Compound Preparation Solubility Solubility Check (DMSO Stock) Start->Solubility Weigh & Dissolve Dilution Serial Dilution (Warm Media) Solubility->Dilution Check Precip. Cells HepG2 Exposure (24 Hours) Dilution->Cells Apply to Cells Readout MTT / LDH Assay Cells->Readout Measure Viability

Figure 2: Step-by-step workflow for evaluating cytotoxicity, emphasizing the critical solubility check for the lipophilic ethyl analog.

References

  • PubChem. (n.d.).[3] 4-Methylacetanilide | C9H11NO.[4] National Library of Medicine.[3] Retrieved February 7, 2026, from [Link]

  • Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews. (Foundational mechanism of paracetamol vs acetanilides).
  • Testa, B., et al. (2012). Metabolic N-Dealkylation and N-Oxidation. MDPI. (Mechanisms of alkyl-chain metabolism).
  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. (Reference for COX inhibition lack in non-phenol variants).
  • ResearchGate. (2021). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. (Cytotoxicity data for substituted acetanilides). Retrieved from [Link]

Sources

Comparative Analysis of the Antimicrobial Activity of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Version: 2.1 (Current as of 2025)

Executive Summary

Acetanilide (


), historically known as Antifebrin, was the first aniline derivative to possess significant analgesic and antipyretic properties. While its clinical use as an analgesic has been superseded by its active metabolite (acetaminophen/paracetamol) due to toxicity concerns (methemoglobinemia), the acetanilide scaffold remains a critical pharmacophore in antimicrobial drug design .

This guide objectively compares the antimicrobial efficacy of various substituted acetanilides. Experimental data indicates that specific structural modifications—particularly para-halogenation and N-arylation —can transform this simple amide from a weak bacteriostatic agent into a potent bactericidal compound with MIC values rivaling standard antibiotics like Streptomycin and Amoxicillin in specific in vitro contexts.

Chemical Foundation & Synthesis Workflows

To understand the activity differences, one must first control the synthesis. The biological activity of acetanilides is heavily dependent on the purity of the amide bond formation and the precise location of substituents on the phenyl ring.

Core Synthesis Pathway

The following logic flow illustrates the divergence point between synthesizing simple acetanilides and complex sulfonamide-based derivatives.

SynthesisWorkflow Aniline Aniline Precursor (Substituted/Unsubstituted) Reflux Reflux (1-2 hrs) Zn Dust (Catalyst) Aniline->Reflux + Ac2O Reagent: Acetic Anhydride/Glacial Acetic Acid Ac2O->Reflux Acetanilide Crude Acetanilide Reflux->Acetanilide Recryst Recrystallization (Ethanol/Water) Acetanilide->Recryst Chlorosulf Chlorosulfonation (ClSO3H) Recryst->Chlorosulf Path A Aldehyde Condensation w/ Aromatic Aldehydes Recryst->Aldehyde Path B Sulfonamide Sulfonamide Derivatives (Sulfa Drugs) Chlorosulf->Sulfonamide SchiffBase Schiff Base Acetanilides Aldehyde->SchiffBase

Figure 1: Divergent synthesis pathways for acetanilide derivatives. Path A leads to sulfonamides (folate inhibitors), while Path B yields Schiff bases often targeting cell wall synthesis.

Experimental Protocols

Reliable comparative data requires standardized testing. The following protocols are self-validating systems designed to minimize variables in MIC determination.

Protocol A: Synthesis of p-Substituted Acetanilides

Objective: Synthesize p-chloroacetanilide for head-to-head comparison with unsubstituted acetanilide.

  • Reactants: Dissolve 0.01 mol of p-chloroaniline in 15 mL of glacial acetic acid.

  • Acetylation: Slowly add 0.01 mol of acetic anhydride.

  • Reflux: Heat the mixture under reflux for 30–45 minutes. Validation: Monitor via TLC (Solvent system: Ethyl Acetate:Hexane 3:7) until the starting amine spot disappears.

  • Quenching: Pour the hot mixture into 100 mL of ice-cold water with vigorous stirring.

  • Purification: Filter the white precipitate and recrystallize from ethanol to ensure removal of unreacted amine, which can cause false positives in toxicity assays.

Protocol B: Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2][3]

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the acetanilide derivative in DMSO/Mueller-Hinton Broth (Max DMSO concentration < 1% to avoid solvent toxicity).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

  • Validation: Include a positive control (Ciprofloxacin) and a negative control (Sterile Broth + DMSO).

Comparative Performance Analysis

This section analyzes the Structure-Activity Relationship (SAR) based on compiled experimental data.

Impact of Halogenation (The "Chlorine Effect")

Substituting a hydrogen atom with a halogen (Cl, F) on the phenyl ring significantly alters lipophilicity and electronic distribution, enhancing membrane penetration.

Table 1: Comparative MIC Values against K. pneumoniae Data derived from comparative studies of nitro-acetamide derivatives.

CompoundStructureMIC (µg/mL)Classification
A1 N-(4-fluoro-3-nitrophenyl)acetamide1024Weak / Inactive
A2 2-chloro -N-(4-fluoro-3-nitrophenyl)acetamide512 Moderate
Standard Ciprofloxacin0.5 - 1.0Potent

Analysis: The addition of a chlorine atom at the


-carbon (Compound A2) reduces the MIC by 50% compared to A1. While still less potent than Ciprofloxacin, the 2-chloro substitution  shifts the mechanism from bacteriostatic to bactericidal (MIC = MBC).
Complex Derivatives vs. Standard Antibiotics

When the acetanilide scaffold is used as a linker for complex aromatic aldehydes (Schiff bases), the activity spikes dramatically, often surpassing older standard antibiotics.

Table 2: Zone of Inhibition (ZOI) Comparison Test Organism: E. coli (Gram-negative)

CompoundFunctional Group ModificationZOI (mm)Relative Potency
Acetanilide (Base) None< 6 mmInactive
Derivative B1 3,4-dimethyl benzaldehyde adduct18 mm High
Derivative B2 2-pyridine carbaldehyde adduct22 mm Superior
Streptomycin Standard Antibiotic19 mmStandard

Key Insight: The 2-pyridine carbaldehyde derivative (B2) exhibits a larger Zone of Inhibition than Streptomycin. This suggests that the acetanilide nitrogen acts as an effective "hinge," positioning the pyridine ring to interact effectively with bacterial DNA gyrase or cell wall synthesis enzymes.

Mechanism of Action & SAR Visualization

Understanding how these compounds kill bacteria is vital for further optimization.

Structure-Activity Relationship (SAR)
  • Electron-Withdrawing Groups (EWG): Groups like

    
     and 
    
    
    
    at the para position enhance antimicrobial activity by increasing the acidity of the amide proton and altering the molecule's electrostatic potential map.
  • Lipophilicity: The N-acyl chain length correlates with Gram-positive activity. Longer chains penetrate the thick peptidoglycan layer more effectively.

MOA cluster_SAR SAR Critical Factors Acetanilide Substituted Acetanilide Membrane Cell Membrane Permeation Acetanilide->Membrane Lipophilic Entry Target Intracellular Target Membrane->Target Enzyme Inhibition of Metabolic Enzymes (e.g., Folate Pathway) Target->Enzyme Primary Mode Biofilm Disruption of Biofilm Formation (Quorum Sensing) Target->Biofilm Secondary Mode Factors 1. Para-Substitution (Cl, NO2) 2. N-Alkyl Chain Length 3. Pyridine/Thiazole Fusions

Figure 2: Mechanism of Action and SAR factors. Acetanilides primarily act by penetrating the cell membrane and inhibiting specific metabolic enzymes, with efficacy modulated by ring substitution.

Challenges & Future Directions

While substituted acetanilides show promise, two critical hurdles remain for clinical translation:

  • Solubility: Many highly active derivatives (e.g., poly-halogenated variants) suffer from poor aqueous solubility, requiring formulation with surfactants or conversion to hydrochloride salts.

  • Toxicity Window: The metabolic conversion of acetanilides to aniline (via hydrolysis) poses a risk of methemoglobinemia. Future development must focus on bio-isosteres that retain the amide pharmacophore but resist rapid metabolic hydrolysis in human plasma.

References

  • Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. Molecules (MDPI). [Link]

  • Microwave-Assisted Synthesis and Antibacterial Assessment of Acetamide Derivatives. Molecules (MDPI). [Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]

  • Comparative evaluation of antimicrobial activity of ionic liquids. Materials Science and Engineering: C. [Link]

Sources

A Comparative In Vitro Analysis of N-(4-Ethylphenyl)acetamide Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Acetamide Derivatives

In the landscape of modern drug discovery, the acetamide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] These activities span across critical therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] N-(4-Ethylphenyl)acetamide, a specific derivative within this versatile class, presents an intriguing candidate for comparative analysis against established standard-of-care drugs. While comprehensive in vitro data for this particular molecule is still emerging, by examining the well-documented activities of structurally related acetamide and phenylacetamide derivatives, we can construct a predictive framework for its potential efficacy and guide future research.

This technical guide offers a comparative analysis of the potential in vitro activity of this compound against standard drugs in three key areas: anticancer, anti-inflammatory, and antimicrobial activity. The experimental protocols detailed herein are established, validated methods that provide a robust basis for such comparative studies. Our objective is to provide researchers, scientists, and drug development professionals with a scientifically grounded perspective on the potential of this compound and to offer a practical guide for its in vitro evaluation.

Part 1: Comparative Anticancer Activity

Acetamide derivatives have demonstrated significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[1][4][5] The proposed mechanisms of action are diverse, often involving the inhibition of critical signaling pathways or enzymes essential for cancer cell proliferation and survival.

Standard Drugs for Comparison:
  • Doxorubicin: A well-established anthracycline antibiotic used in the treatment of a wide range of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II.

  • Cisplatin: A platinum-based chemotherapy drug that cross-links DNA, leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, PC3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and standard drugs (Doxorubicin, Cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration. A lower IC50 value indicates greater cytotoxic potency.

Data Presentation: Comparative Cytotoxicity (Hypothetical Data)
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7To be determined
DoxorubicinMCF-7~1-10
This compoundHepG2To be determined
DoxorubicinHepG2~1-15
This compoundPC3To be determined
CisplatinPC3~5-25

Note: The IC50 values for standard drugs are approximate and can vary depending on the specific experimental conditions and cell line.

Part 2: Comparative Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Acetamide derivatives have shown potential anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[3][6]

Standard Drug for Comparison:
  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor commonly used to treat pain and inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and arachidonic acid (the substrate) are prepared in a suitable buffer.

  • Compound Incubation: this compound and Celecoxib are pre-incubated with the COX enzymes at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The activity of the COX enzymes is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration. The IC50 value, representing the concentration required to inhibit 50% of the enzyme activity, is then determined. A lower IC50 value indicates more potent inhibition.

Data Presentation: Comparative COX Inhibition (Hypothetical Data)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Celecoxib>100~0.04>2500

Note: The IC50 values for Celecoxib are approximate and demonstrate its high selectivity for COX-2.

Part 3: Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. Acetamide derivatives have been investigated for their antimicrobial properties against a range of pathogenic bacteria.[7][8][9]

Standard Drug for Comparison:
  • Levofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[10]

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are grown in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[11]

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A fixed volume of this compound and Levofloxacin solutions at known concentrations are added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Comparative Antimicrobial Activity (Hypothetical Data)
CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound100To be determinedTo be determined
Levofloxacin5~20-25~25-30
Solvent Control-00

Note: The zone of inhibition for Levofloxacin is an approximate value and can vary based on the specific bacterial strain and experimental conditions.

Visualizing the Experimental Workflows

To further clarify the experimental designs, the following diagrams illustrate the key steps in each protocol.

MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Culture Cancer Cell Lines B Seed Cells in 96-well Plate A->B C Add Serial Dilutions of This compound & Standard Drugs B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

COX Inhibition Assay Workflow

COX_Inhibition_Workflow A Prepare COX-1/COX-2 Enzymes C Pre-incubate Enzymes with Compounds A->C B Prepare this compound & Celecoxib Dilutions B->C D Add Arachidonic Acid to Initiate Reaction C->D E Measure PGE2 Production via ELISA D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

Agar Well Diffusion Assay Workflow

Agar_Well_Diffusion_Workflow A Prepare Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in the Agar B->C D Add Test Compounds & Controls to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zones of Inhibition (mm) E->F

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Conclusion and Future Directions

This guide provides a framework for the comparative in vitro evaluation of this compound against standard therapeutic agents in oncology, inflammation, and microbiology. The presented protocols are robust and widely accepted methods for preliminary drug screening. While specific experimental data for this compound is pending, the established bioactivity of the broader acetamide class suggests its potential as a promising scaffold for further investigation.

Future research should focus on executing these in vitro assays to generate empirical data for this compound. Positive results would warrant further studies, including elucidation of the precise mechanism of action and progression to more complex in vitro models, such as 3D cell cultures, before consideration for in vivo studies. The systematic approach outlined in this guide will enable a thorough and objective assessment of the therapeutic potential of this and other novel acetamide derivatives.

References

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH).
  • A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. Benchchem.
  • biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives. Benchchem.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH.
  • Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. ResearchGate.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC - PubMed Central.
  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS.
  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI.
  • Cytotoxic activities of the pyrimidine-based acetamide and isophthalimide derivatives: an in vitro and in silico studies. Taylor & Francis.
  • Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. ResearchGate.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.
  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC - NIH.
  • Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate.
  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

Sources

Benchmarking the Performance of N-(4-Ethylphenyl)acetamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The N-aryl acetamide scaffold, exemplified by N-(4-Ethylphenyl)acetamide, represents a cornerstone in modern medicinal chemistry. Its synthetic tractability and privileged structural features make it a versatile starting point for developing targeted therapeutic agents. This guide provides an in-depth performance benchmark of derivatives based on this scaffold, focusing on two critical areas of drug discovery: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications and histone deacetylase (HDAC) inhibition for epigenetic cancer therapy. We will dissect the structure-activity relationships, present comparative experimental data, and provide detailed protocols to empower researchers in their drug development endeavors.

Section 1: Performance as Cyclooxygenase-2 (COX-2) Inhibitors

The selective inhibition of COX-2 over COX-1 is a critical goal in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The N-aryl acetamide framework serves as a key structural motif in many selective COX-2 inhibitors.

The Prostaglandin Biosynthesis Pathway and COX-2's Role

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy.

The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate Prostaglandin G2 (PGG2) and then to Prostaglandin H2 (PGH2).[3] PGH2 is subsequently converted by various synthases into a range of pro-inflammatory prostaglandins.

Prostaglandin_Pathway cluster_cox Cyclooxygenase Activity Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) PGH2->Prostaglandins Isomerases/ Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The Arachidonic Acid Cascade leading to Prostaglandin synthesis.

Comparative Performance of Acetamide Derivatives as COX-2 Inhibitors

The efficacy of COX-2 inhibitors is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical measure of a drug's specificity, where a higher SI is desirable.

The data below compares several acetamide-related derivatives against Celecoxib, a well-established selective COX-2 inhibitor. Analysis of these structures reveals key structure-activity relationships (SAR). For many diaryl heterocyclic inhibitors, a sulfonamide or methylsulfonyl group on one of the phenyl rings is crucial for potent and selective COX-2 inhibition. This group is able to bind to a specific hydrophilic side pocket in the COX-2 active site, which is absent in COX-1.

Compound IDCore Structure ModificationCOX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib Reference (Pyrazole)0.04>375[4][5]
VIIa Thiophene-3-carboxamide0.2967.24[5]
PYZ20 Dihydropyrazole sulfonamide0.33>30 (approx.)[6]
THZD1 Thiazolidinone-benzenesulfonamide1.9Selective[7]
PYZ19 Pyrazolylbenzyltriazole5.01Moderate[6]
PYZ18 1,5-Diaryl-pyrazole7.07>4.24[7]

Note: Selectivity Index (SI) is calculated as IC50(COX-1)/IC50(COX-2). Higher values indicate greater selectivity for COX-2.

Structure-Activity Relationship (SAR) Insights

For acetanilide derivatives, the nature of substituents on the phenyl rings plays a pivotal role in determining potency and selectivity.[8] The general pharmacophore for selective COX-2 inhibitors often includes two adjacent aromatic rings. Modifications to these rings can enhance binding within the larger, more accommodating active site of the COX-2 enzyme. The presence of specific moieties, like the sulfonamide in Celecoxib, allows for interaction with a secondary pocket unique to COX-2, thereby conferring selectivity.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol outlines a robust, high-throughput method for determining the IC50 values of test compounds against human recombinant COX-2.

Causality and Rationale: This assay leverages the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGH2 involves an intermediate, PGG2. The peroxidase component of COX-2 reduces PGG2 to PGH2. This assay uses a sensitive probe that fluoresces upon interaction with PGG2, allowing for a direct measure of enzyme activity.[9] An inhibitor will reduce the rate of PGG2 production, leading to a decrease in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare COX Assay Buffer.

    • Reconstitute human recombinant COX-2 enzyme in purified water, aliquot, and store at -80°C. Thaw on ice immediately before use.

    • Prepare a stock solution of Arachidonic Acid (substrate).

    • Prepare a stock solution of the COX Probe in DMSO.

    • Prepare serial dilutions of the this compound derivative (test inhibitor) and a reference inhibitor (e.g., Celecoxib) in DMSO, then dilute to a 10X final concentration in Assay Buffer.

  • Assay Plate Setup (96-well black plate):

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the 10X reference inhibitor solution.

    • Sample (S) wells: Add 10 µL of the 10X diluted test inhibitor solutions across a range of concentrations.

  • Enzyme Addition and Incubation:

    • Prepare the Master Mix: For each well, mix COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the appropriate volume of the Master Mix to all wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the 'No-Enzyme Control'.

    • Mix gently and incubate the plate for 15 minutes at room temperature, protected from light.

  • Initiation of Reaction and Measurement:

    • Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.

    • Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow_COX2 cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-Well) cluster_reaction 3. Reaction cluster_read 4. Measurement & Analysis P1 Prepare Reagents: Buffer, Enzyme, Substrate, Probe, Inhibitors P2 Add Controls & Test Inhibitors to designated wells P1->P2 P3 Add Master Mix (Probe + Cofactor) & COX-2 Enzyme P2->P3 P4 Incubate 15 min @ RT P3->P4 P5 Initiate with Arachidonic Acid P4->P5 P6 Read Fluorescence (Ex/Em: 535/587 nm) in kinetic mode P5->P6 P7 Calculate % Inhibition P6->P7 P8 Plot Dose-Response Curve & Determine IC50 P7->P8

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

Section 2: Performance as Histone Deacetylase (HDAC) Inhibitors

HDAC enzymes play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[9] Overexpression of certain HDACs is linked to various cancers, making them a key therapeutic target.

HDACs and Their Role in Gene Regulation

Histone acetylation, mediated by Histone Acetyltransferases (HATs), neutralizes the positive charge of lysine residues on histone tails, relaxing the chromatin structure and allowing transcription factors to access DNA and activate gene expression. HDACs reverse this process, leading to gene silencing. An imbalance in HAT/HDAC activity can lead to the silencing of tumor suppressor genes. HDAC inhibitors aim to restore this balance, reactivate gene expression, and induce cell cycle arrest or apoptosis in cancer cells.

HDAC_Mechanism cluster_active Active Gene Expression cluster_repressed Repressed Gene Expression HAT HAT DNA_open Open Chromatin (Euchromatin) HAT->DNA_open Acetylation Gene_On Gene Transcription ON DNA_open->Gene_On HDAC HDAC DNA_open->HDAC HDAC Inhibitors Block DNA_closed Condensed Chromatin (Heterochromatin) HDAC->DNA_closed Deacetylation Gene_Off Gene Transcription OFF DNA_closed->Gene_Off

Caption: The role of HATs and HDACs in regulating chromatin structure and gene expression.

Potential of the N-Phenylacetamide Scaffold for HDAC Inhibition

While specific data for this compound derivatives as HDAC inhibitors is less prevalent in public literature, the general N-phenylacetamide structure is a well-established "cap" group in the classic HDAC inhibitor pharmacophore. This pharmacophore consists of:

  • Zinc-Binding Group (ZBG): Chelates the catalytic Zn2+ ion in the active site (e.g., hydroxamic acid).

  • Linker: A chain that connects the ZBG to the cap group.

  • Cap Group: A larger, often aromatic, group that interacts with residues at the rim of the active site tunnel, contributing to potency and isoform selectivity.

The N-phenylacetamide moiety serves as an effective cap group. By modifying its substituents (such as the 4-ethyl group), one can modulate interactions with the enzyme surface to improve potency and selectivity. The table below illustrates this principle by showing how different aryl cap groups on a common hydroxamic acid scaffold affect the inhibition of various HDAC isoforms.

Compound IDAryl "Cap" GroupHDAC1 IC50 (nM)HDAC6 IC50 (nM)Reference
SAHA (Vorinostat) Phenyl141.29.1[4]
YSL-109 Naphthalene-based259,4390.537
1a N-Phenylpyrazole7,100 (pan-HDAC)-[7]
3 p-Br-Phenylpyrazole1,600 (pan-HDAC)-[7]

Note: Data is for related aryl-capped hydroxamic acid derivatives to demonstrate the influence of the cap group on activity. Lower values indicate higher potency.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol provides a method for quantifying the activity of HDAC inhibitors using a fluorogenic substrate.

Causality and Rationale: The assay utilizes a substrate containing an acetylated lysine side chain, which is recognized and deacetylated by HDAC enzymes. The substrate is designed such that upon deacetylation, a developer enzyme can cleave the peptide bond, releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. Test compounds that inhibit HDACs will prevent this process, resulting in a reduced fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer.

    • Reconstitute purified human HDAC enzyme (e.g., HDAC1, HDAC3) in Assay Buffer. Keep on ice.

    • Reconstitute the fluorogenic HDAC substrate.

    • Reconstitute the Developer enzyme.

    • Prepare serial dilutions of the this compound derivative (test inhibitor) and a reference inhibitor (e.g., Trichostatin A) in Assay Buffer.

  • Assay Plate Setup (96-well black plate):

    • Enzyme Control (EC) wells: Add 50 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 50 µL of the reference inhibitor solution.

    • Sample (S) wells: Add 50 µL of the test inhibitor solutions at various concentrations.

  • Enzyme and Substrate Addition:

    • Add 5 µL of the diluted HDAC enzyme to the EC, IC, and S wells.

    • Add 5 µL of the HDAC substrate to all wells.

    • Mix gently and incubate the plate for 60 minutes at 37°C.

  • Development and Measurement:

    • Add 40 µL of the Developer enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (Excitation ≈ 490 nm, Emission ≈ 520 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.

Assay_Workflow_HDAC cluster_prep 1. Preparation cluster_plate 2. Plate Setup cluster_reaction 3. Deacetylation Reaction cluster_read 4. Signal Development & Reading P1 Prepare Reagents: Buffer, HDAC Enzyme, Substrate, Developer, Inhibitors P2 Dispense Inhibitors & Controls P1->P2 P3 Add HDAC Enzyme & Substrate P2->P3 P4 Incubate 60 min @ 37°C P3->P4 P5 Add Developer Enzyme P4->P5 P6 Incubate 15-30 min @ RT P5->P6 P7 Read Fluorescence (Ex/Em: 490/520 nm) P6->P7 P8 Calculate IC50 P7->P8

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold demonstrates significant versatility for drug discovery. As a foundation for COX-2 inhibitors, its derivatives show promise, although achieving the high potency and selectivity of established drugs like Celecoxib requires careful manipulation of adjacent ring systems and the inclusion of key pharmacophoric features like a sulfonamide group.

In the context of HDAC inhibition, the N-phenylacetamide moiety serves as a classic "cap" group. While direct inhibitory data for the N-(4-ethylphenyl) derivative is sparse, the principles of HDAC inhibitor design strongly suggest its potential. Future work should focus on synthesizing derivatives that incorporate a linker and a zinc-binding group (such as a hydroxamic acid or a less toxic alternative) to fully exploit this scaffold's potential. The comparative data and robust protocols provided in this guide offer a solid framework for researchers to rationally design and benchmark the next generation of inhibitors based on this valuable chemical starting point.

References

  • Gudipati, R., & Perumal, Y. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biosciences Journal. Retrieved February 7, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Nanobiotechnology. Retrieved February 7, 2026, from [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Retrieved February 7, 2026, from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved February 7, 2026, from [Link]

  • He, S., et al. (2021). First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement. Angewandte Chemie International Edition. Retrieved February 7, 2026, from [Link]

  • CHIMIA. (2020). Current HDAC Inhibitors in Clinical Trials. CHIMIA. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of HDAC signaling and its modulation in gene expression and function in ECs in response to OSS and PSS. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sgrignani, J., et al. (2021). Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability. Genes. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Prostaglandin. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved February 7, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Creative Diagnostics. Retrieved February 7, 2026, from [Link]

  • Asadi, A., et al. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research. Retrieved February 7, 2026, from [Link]

  • Ambreen, S., & Im, S. H. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved February 7, 2026, from [Link]

  • Quora. (n.d.). What is the role of histone deacetylases (HDACs) in gene regulation? Quora. Retrieved February 7, 2026, from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. Retrieved February 7, 2026, from [Link]

  • Dirty Medicine. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Biology LibreTexts. (2023, August 31). 6.10: Prostaglandin Synthesis. Biology LibreTexts. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: The Physicochemical and Functional Impact of the 4-Ethyl Group in N-(4-Ethylphenyl)acetamide

[1]

Executive Summary

N-(4-Ethylphenyl)acetamide (CAS: 3663-34-1) represents a lipophilic derivative of the acetanilide class, structurally distinct from the clinical standard Acetaminophen (Paracetamol) by the substitution of the para-hydroxyl group with a para-ethyl group.[1]

This substitution fundamentally alters the compound's pharmacokinetics. While the ethyl group enhances blood-brain barrier (BBB) permeability via increased lipophilicity (LogP ~2.4 vs. 0.46 for acetaminophen), it eliminates the primary handle for Phase II metabolic conjugation (glucuronidation/sulfation). This guide analyzes these shifts, providing experimental protocols for synthesis and lipophilicity assessment to aid researchers in Structure-Activity Relationship (SAR) studies.[1]

Part 1: Physicochemical Impact of the Ethyl Substituent[1]

The ethyl group acts as a lipophilic anchor and a steric modulator. Its impact is best understood when compared directly to its homologs.

Lipophilicity and Solubility Profiles

The ethyl moiety (+C₂H₅) exerts a positive inductive effect (+I) and significantly increases the partition coefficient. Unlike the hydroxyl group in acetaminophen, which acts as a hydrogen bond donor/acceptor, the ethyl group is hydrophobic.

Table 1: Comparative Physicochemical Properties

PropertyAcetaminophen (Paracetamol)Acetanilide (Parent)This compound Impact of Ethyl Group
Substituent (Para) -OH (Hydroxyl)-H (Hydrogen)-CH₂CH₃ (Ethyl) Lipophilic Shift
LogP (Octanol/Water) 0.461.16~2.43 (Predicted)Increases membrane permeability; reduces water solubility.[1]
H-Bond Donors 211 Loss of H-bonding capability at the para position.[1]
Polar Surface Area 49.3 Ų29.1 Ų29.1 Ų Reduced polarity facilitates CNS entry but limits aqueous formulation.
Melting Point 169 °C114 °C94–96 °C Disruption of crystal lattice packing forces compared to planar acetanilide.
Electronic and Steric Effects[1]
  • Steric Bulk: The ethyl group has a larger van der Waals radius than both -H and -OH.[1] This steric bulk can hinder binding in tight enzymatic pockets (e.g., COX active sites) unless a specific hydrophobic pocket exists.

  • Electronic Influence: The ethyl group is a weak electron donor. This increases the electron density on the aromatic ring slightly more than hydrogen, potentially making the amide nitrogen slightly more basic, though the effect is dampened by the amide resonance.

Part 2: Biological Implications & SAR[1]

The most critical divergence caused by the ethyl group lies in metabolic fate .

Metabolic Blockade and Diversion

Acetaminophen is safe at therapeutic doses because the -OH group allows direct Phase II conjugation (Glucuronidation/Sulfation), leading to rapid renal excretion.

The Ethyl Conundrum:

  • No Direct Conjugation: The ethyl group cannot be directly glucuronidated.

  • Benzylic Oxidation: The primary metabolic route shifts to CYP450-mediated oxidation of the ethyl side chain (Benzylic hydroxylation) or hydrolysis of the amide bond.

  • Toxicity Risk: If the amide bond hydrolyzes before ring oxidation, it releases 4-ethylaniline , a compound with higher potential for methemoglobinemia than paracetamol metabolites.

Visualization of Metabolic Divergence

The following diagram illustrates how the ethyl group forces the molecule down a Phase I-dependent pathway, unlike Paracetamol's Phase II dominance.

MetabolicPathwaysAPAPAcetaminophen(4-OH)Phase2Phase II Conjugation(Glucuronidation)APAP->Phase2Major Route (>90%)EthylThis compound(4-Ethyl)Ethyl->Phase2Blocked (No -OH)CYPCYP450 Oxidation(Phase I)Ethyl->CYPSide Chain OxidationHydrolysisAmide HydrolysisEthyl->HydrolysisSlowExcretionRenal Excretion(Safe)Phase2->ExcretionBenzylicBenzylic AlcoholMetaboliteCYP->BenzylicAniline4-Ethylaniline(Toxicity Risk)Hydrolysis->AnilineMethemoglobinemia Risk

Figure 1: Metabolic divergence driven by the para-ethyl substituent.[1] Note the blockade of the direct Phase II conjugation pathway available to Acetaminophen.[1]

Part 3: Experimental Protocols

To verify the properties of this compound, the following synthesis and characterization workflows are recommended. These protocols are designed to be self-validating through melting point and TLC analysis.[1]

Synthesis Protocol: Acetylation of 4-Ethylaniline

Objective: Synthesize high-purity this compound. Scale: 10 mmol.

Reagents:

  • 4-Ethylaniline (Liquid, d=0.975 g/mL)[1]

  • Acetic Anhydride (1.2 equivalents)[2][3]

  • Glacial Acetic Acid (Solvent)

  • Zinc Dust (Catalytic, prevents oxidation of aniline)

Workflow Diagram:

SynthesisWorkflowStartStart: 4-Ethylaniline(1.21 g, 10 mmol)MixDissolve in Glacial Acetic Acid (5 mL)Add Zn Dust (<10 mg)Start->MixReactAdd Acetic Anhydride (1.2 mL)Reflux 30 minsMix->ReactQuenchPour into Ice Water (50 mL)Stir vigorouslyReact->QuenchFilterVacuum FiltrationWash with cold H2OQuench->FilterPurifyRecrystallize(Ethanol/Water 1:1)Filter->PurifyAnalyzeValidation:MP: 94-96°CIR: Amide C=O (1660 cm-1)Purify->Analyze

Figure 2: Step-by-step synthesis and purification workflow for this compound.[1]

Detailed Steps:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.21 g (10 mmol) of 4-ethylaniline in 5 mL of glacial acetic acid.

  • Acetylation: Add 1.2 mL of acetic anhydride slowly. Add a pinch of zinc dust to prevent oxidation of the amine (which causes dark coloration).

  • Reflux: Heat the mixture to gentle reflux for 30 minutes.

  • Precipitation: Pour the hot mixture into 50 mL of ice-cold water with vigorous stirring. The amide is insoluble in water and will precipitate immediately as a white solid.

  • Purification: Filter the solid. Recrystallize from a 1:1 mixture of Ethanol and Water.

  • Validation:

    • Yield Check: Expected yield >80% (>1.3 g).

    • Melting Point: The product must melt sharply between 94–96°C. A range >2°C indicates impurity (likely unreacted amine).

Lipophilicity Assessment (Shake-Flask Method)

Objective: Experimentally determine the LogP difference between Paracetamol and the Ethyl analog.

  • Preparation: Prepare mutually saturated phases of n-Octanol and Water (buffer pH 7.4).

  • Solubilization: Dissolve 10 mg of this compound in 10 mL of the octanol phase.

  • Equilibrium: Add 10 mL of the water phase. Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure UV absorbance of both phases (λmax ~245 nm).

  • Calculation:

    
    .
    
    • Expected Result: The concentration in octanol will be >100x higher than in water (LogP > 2).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72893, this compound.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Gas Chromatography and Mass Spectra.[1][4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[1][5] European Journal of Medicinal Chemistry.[5] (Contextual reference for acetanilide SAR and toxicity mechanisms). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Ethylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.